molecular formula C7H7N3O B1584080 5-Methoxy-1H-benzotriazole CAS No. 27799-91-3

5-Methoxy-1H-benzotriazole

Cat. No.: B1584080
CAS No.: 27799-91-3
M. Wt: 149.15 g/mol
InChI Key: SUPSFAUIWDRKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-benzotriazole is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPSFAUIWDRKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182120
Record name 5-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-91-3
Record name 5-Methoxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27799-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Methoxy-1H-benzotriazole

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural framework, featuring a fused benzene and triazole ring system, imparts unique electronic properties and the capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking. These characteristics make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] Derivatives of benzotriazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a successful and reproducible outcome.

Part 1: The Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The most direct and widely adopted method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine precursor, followed by a spontaneous intramolecular cyclization.[4][5] For the synthesis of this compound, the required starting material is 4-methoxy-1,2-phenylenediamine .

The reaction proceeds in two key stages:

  • Diazotization: One of the two amino groups on the precursor is converted into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a protic acid).

  • Cyclization: The remaining ortho-amino group acts as an internal nucleophile, attacking the diazonium group to form the stable five-membered triazole ring.[6]

This intramolecular pathway is highly efficient and selective, provided that the reaction conditions are meticulously controlled.[6]

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow, from the precursor to the final purified product.

G cluster_0 Precursor Synthesis (Optional) cluster_1 Core Synthesis cluster_2 Purification A 4-Methoxy-2-nitroaniline B Reduction (e.g., H₂, Pd/C) A->B C 4-Methoxy-1,2-phenylenediamine B->C D Dissolution in Aqueous Acetic Acid C->D E Cooling to 0-5°C D->E F Diazotization & Cyclization (Slow addition of NaNO₂ soln.) E->F G Crude this compound F->G H Isolation via Filtration G->H I Washing with Ice-Cold Water H->I J Recrystallization (e.g., from Benzene/Water) I->J K Drying J->K L Pure this compound K->L

Caption: High-level workflow for the synthesis and purification of this compound.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology grounded in established procedures for benzotriazole synthesis.[4][7][8]

Precursor Synthesis: Preparation of 4-Methoxy-1,2-phenylenediamine

While commercially available, understanding the synthesis of the precursor is valuable. A standard method involves the catalytic hydrogenation of 4-methoxy-2-nitroaniline.[9]

  • Reaction: 4-methoxy-2-nitroaniline is dissolved in a suitable solvent like ethanol or methanol.

  • Catalyst: A catalytic amount of 10% Palladium on activated charcoal (Pd/C) is added.

  • Conditions: The mixture is subjected to hydrogenation (H₂ gas at ~50 psi) at room temperature for several hours until the reaction is complete.[9]

  • Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield 4-methoxy-1,2-phenylenediamine, often as a dark oil or solid which may require further purification.[9]

Expert Insight: o-Phenylenediamines are notoriously sensitive to air oxidation, often resulting in dark, discolored products.[10] For subsequent steps, it is crucial to use either freshly prepared/purified material or material that has been stored under an inert atmosphere (e.g., Argon or Nitrogen). Sublimation is an excellent, albeit slower, method for purifying the diamine precursor if high purity is required.[10]

Core Synthesis: this compound

This protocol is adapted from the robust and reliable method published in Organic Syntheses for the parent benzotriazole.[7]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
4-Methoxy-1,2-phenylenediamine138.1713.8 g0.10
Glacial Acetic Acid60.0512.0 g (11.5 mL)0.20
Sodium Nitrite (NaNO₂)69.007.5 g0.11
Deionized Water18.0245 mL (30 + 15)-
Ice-As needed-

Step-by-Step Procedure:

  • Preparation of the Amine Solution: In a 250 mL beaker, combine 13.8 g (0.1 mol) of 4-methoxy-1,2-phenylenediamine, 12.0 g (11.5 mL) of glacial acetic acid, and 30 mL of water. Gently warm the mixture while stirring to obtain a clear, homogenous solution.

  • Cooling: Place the beaker in an ice-water bath and cool the solution to an internal temperature of 15°C with continuous stirring.[8]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Cool this solution in the ice bath.

  • Diazotization and Cyclization: While maintaining vigorous stirring of the amine solution, add the cold sodium nitrite solution all at once.[7][8]

    • Causality: The reaction is exothermic. A rapid temperature rise to approximately 70-85°C is expected and necessary for the reaction to proceed to completion.[7] Overly efficient cooling at this stage can hinder the reaction and lead to lower yields. The color of the solution will typically change from dark to a clear orange-red or pale brown.[7][8]

  • Crystallization: Once the initial exotherm subsides and the temperature begins to drop, allow the mixture to cool to about 40°C. Then, immerse the beaker back into a deep ice-water bath and chill for at least 30-60 minutes to ensure complete crystallization of the product.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of ice-cold water (e.g., 3 x 30 mL) to remove residual acid and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel under vacuum. Transfer the crude product to a watch glass and dry overnight in a desiccator or a vacuum oven at a low temperature (40-50°C).

Purification

The crude product can be purified by recrystallization to obtain a high-purity material.

  • Solvent Selection: Benzene was historically used, but due to its toxicity, alternatives like toluene or a mixed solvent system such as ethanol/water or isopropanol are recommended.[7][11]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.[12] Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Part 3: Mechanistic Insights and Rationale

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Caption: Key mechanistic steps in the formation of this compound.

Expertise & Trustworthiness:

  • Why is an excess of acid used? Two equivalents of acid are theoretically needed: one to react with sodium nitrite to generate nitrous acid, and another to protonate the amino group, making it susceptible to nitrosation. Using a slight excess ensures the reaction goes to completion.

  • Why is the reaction not reversible? The formation of the aromatic benzotriazole ring is a thermodynamically favorable process. The resulting product is very stable, and the diazonium ion intermediate is a high-energy species, making the reverse reaction highly unlikely under normal conditions.[6]

  • Self-Validation: The success of the synthesis can be validated by measuring the melting point of the purified product and comparing it to the literature value. Further characterization by NMR (¹H and ¹³C), IR, and Mass Spectrometry should be performed to confirm the structure unequivocally.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1H-benzotriazole is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy group substituent. As a derivative of benzotriazole, it belongs to a class of compounds widely recognized for their utility as corrosion inhibitors, UV stabilizers, and as versatile intermediates in pharmaceutical and agrochemical synthesis.[1] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their mechanism of action in various applications.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

This compound (C₇H₇N₃O) can exist as two principal tautomers: the 1H and the 2H forms. The 1H tautomer is generally the more stable and prevalent form. Spectroscopic analysis, particularly NMR, is crucial for confirming the dominant tautomeric form in a given solvent. For the purpose of this guide, we will focus on the characterization of the more stable 1H-tautomer.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and assign specific atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect distinct signals for the methoxy protons and the three aromatic protons. The broad signal for the N-H proton is often solvent-dependent and may sometimes be unobserved.[2]

  • Causality Behind Predictions: The predicted chemical shifts are based on the parent 1H-benzotriazole structure, with adjustments for the electron-donating methoxy group at the C5 position.[3][4] An -OCH₃ group typically shields ortho and para protons, causing an upfield shift (lower ppm), while having a smaller effect on the meta proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
H-77.8 - 8.0Doublet (d)J = ~8.51H
H-47.2 - 7.3Doublet (d)J = ~2.01H
H-67.0 - 7.1Doublet ofJ = ~8.5, ~2.01H
OCH₃~3.9Singlet (s)-3H
N-H10.0 - 14.0Broad (br s)-1H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic states. The methoxy group's electron-donating nature significantly influences the chemical shifts of the aromatic carbons.

  • Expertise in Interpretation: The C5 carbon, directly attached to the oxygen, will be significantly deshielded (shifted downfield). The ortho (C4, C6) and para (C7a) carbons will be shielded (shifted upfield) compared to the unsubstituted benzotriazole.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted δ (ppm)
C5155 - 160
C7a140 - 145
C3a130 - 135
C7115 - 120
C6110 - 115
C495 - 105
OCH₃55 - 56
Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible NMR spectrum for structural verification.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

  • Authoritative Grounding: The characteristic absorption bands for benzotriazole derivatives are well-established. The N-H stretching vibration in the triazole ring is typically observed in the range of 3250-3380 cm⁻¹.[5] Aromatic C-H stretching appears just above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are seen at 1207-743 cm⁻¹.[5]

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Triazole ring)
3050 - 3150MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch (Methoxy group)
~1620, ~1500StrongC=C Aromatic Ring Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl ether)
~1040StrongSymmetric C-O-C Stretch (Aryl ether)
750 - 850StrongC-H Out-of-plane Bending (Aromatic)
Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is a crucial self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₇H₇N₃O) is 149.15 g/mol .

  • Mechanistic Insight: The most characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group.[6] This results in a prominent fragment ion at m/z [M-28]. Subsequent fragmentations often involve the substituent. For the 5-methoxy analog, a common secondary fragmentation would be the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). Data from the closely related 5-methyl-1H-benzotriazole shows a molecular ion at m/z 133 and a major fragment at m/z 104, corresponding to the loss of N₂ and a hydrogen radical.[7][8]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed Fragment IonNotes
149[C₇H₇N₃O]⁺˙Molecular Ion (M⁺˙)
121[C₇H₇NO]⁺˙Loss of N₂
106[C₆H₄NO]⁺Loss of N₂ and •CH₃
91[C₆H₅N]⁺˙Loss of N₂ and CH₂O
Proposed Fragmentation Pathway

The fragmentation process can be visualized to better understand the relationships between the observed ions.

MS_Fragmentation M [M]⁺˙ m/z = 149 M_minus_N2 [M - N₂]⁺˙ m/z = 121 M->M_minus_N2 - N₂ M_minus_N2_CH3 [M - N₂ - •CH₃]⁺ m/z = 106 M_minus_N2->M_minus_N2_CH3 - •CH₃ M_minus_N2_CH2O [M - N₂ - CH₂O]⁺˙ m/z = 91 M_minus_N2->M_minus_N2_CH2O - CH₂O

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection and Analysis: Inject 1 µL of the prepared sample. The GC will separate the compound from any impurities, and the MS will detect and fragment the eluting compound, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-O, aromatic system), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. These orthogonal techniques, when used in concert, provide the high level of certainty required for research, development, and quality assurance in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Methoxy-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific derivative is not yet available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. By integrating established protocols with theoretical modeling and spectroscopic analysis, we present a self-validating workflow designed to yield a high-fidelity, three-dimensional atomic model. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of crystallographic analysis to novel heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzotriazole family, a class of heterocyclic compounds renowned for their diverse biological activities and applications as corrosion inhibitors.[1][2] The introduction of a methoxy group at the 5-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets or material surfaces.

A definitive crystal structure is paramount as it provides unequivocal proof of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of the material. This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the engineering of advanced materials. This guide, therefore, serves as a predictive and methodological blueprint for achieving this goal.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 4-methoxy-1,2-phenylenediamine. This established method for benzotriazole synthesis is reliable and can be adapted for this specific derivative.[3]

Experimental Protocol:

  • Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, followed by gradual warming to room temperature.

  • Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing and drying.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain high-purity this compound.

Crystallization Methodology

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] A systematic approach exploring various crystallization techniques is crucial.

Experimental Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. A controlled cooling crystallization method can yield high-purity, needle-like crystals.[5]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

The SC-XRD Experimental Workflow

The process from crystal to structure involves several key stages.[4][8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_growth Crystal Growth & Selection mounting Crystal Mounting crystal_growth->mounting Select defect-free crystal diffractometer Mount on Diffractometer mounting->diffractometer xray_exposure X-ray Exposure & Diffraction diffractometer->xray_exposure data_recording Record Diffraction Pattern xray_exposure->data_recording data_processing Data Processing & Integration data_recording->data_processing phase_problem Solving the Phase Problem data_processing->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation (CIF) refinement->validation analysis Analysis of Structural Features validation->analysis

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6][7] Modern diffractometers, such as those from Bruker, offer advanced capabilities for data collection.[9]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

Predicted Crystallographic Data for this compound

Based on the known crystal structures of benzotriazole and its derivatives, we can predict the likely crystallographic parameters for this compound.[10][11][12]

ParameterPredicted ValueJustification
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for benzotriazole derivatives.[11][12]
Space Group P2₁/c or P2₁2₁2₁Centrosymmetric (P2₁/c) or non-centrosymmetric (P2₁2₁2₁) space groups are frequently observed.[13]
Z (Molecules/unit cell) 4A common value for small organic molecules in these space groups.[11]
Key Bond Lengths (Å)
N1-N2~1.34 ÅConsistent with N-N single bonds in the triazole ring.[10]
N2=N3~1.31 ÅConsistent with N=N double bonds in the triazole ring.[10]
C-O (methoxy)~1.36 ÅTypical C(aromatic)-O bond length.
O-C (methyl)~1.42 ÅTypical O-C(methyl) bond length.
Intermolecular Interactions N-H···N hydrogen bonds, C-H···π interactions, π-π stackingThese interactions are characteristic of benzotriazole crystal packing.[11][13]

Spectroscopic and Computational Corroboration

A robust crystal structure analysis is supported by complementary techniques that validate the molecular structure and provide further insights.

Spectroscopic Characterization

FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups.

  • N-H stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding. The gas-phase N-H stretching vibration of benzotriazole has been identified around 3500 cm⁻¹.[14]

  • C-H stretches: Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹.

  • C=C and C=N stretches: Aromatic ring and triazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong C-O stretching band from the methoxy group should be observable around 1250 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the molecule.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N-H proton, distinct signals for the aromatic protons on the benzene ring, and a singlet around 3.8-4.0 ppm for the methoxy protons.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom, with the methoxy carbon appearing around 55-60 ppm.

Computational Modeling: A Theoretical Benchmark

Density Functional Theory (DFT) calculations provide a powerful tool to complement experimental data.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15][16]

  • Comparison: The optimized bond lengths and angles will be compared with the experimentally determined values from the crystal structure. A good correlation between theoretical and experimental data provides strong validation for the refined structure.[16]

  • Vibrational Analysis: Frequency calculations can be performed to predict the FT-IR spectrum, aiding in the assignment of experimental vibrational bands.[17]

  • Intermolecular Interactions: Computational methods can also be used to model and quantify the strength of intermolecular interactions observed in the crystal lattice.

molecular_packing cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N1-H N3_B N3 N1_A->N3_B N-H···N Hydrogen Bond N3_A N3 Ring_A Benzene Ring Ring_B Benzene Ring Ring_A->Ring_B π-π Stacking N1_B N1-H CH_C C-H CH_C->Ring_A C-H···π Interaction Ring_C Benzene Ring

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive analysis of this compound's crystal structure is a multi-faceted endeavor that integrates synthesis, crystallization, advanced diffraction techniques, spectroscopy, and computational chemistry. While a definitive structure awaits experimental determination, the methodologies and predictive data presented in this guide offer a robust and scientifically grounded pathway to its elucidation. The resulting atomic-level information will be invaluable for advancing our understanding of this important class of molecules and for guiding the development of new pharmaceuticals and materials.

References

5-Methoxy-1H-benzotriazole reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Methoxy-1H-benzotriazole

Executive Summary

This compound is a versatile heterocyclic compound whose utility in modern organic synthesis is underpinned by the nuanced reactivity of its triazole ring. The presence of the electron-donating methoxy group at the 5-position significantly influences the electronic distribution within the aromatic system, modulating the nucleophilicity of the nitrogen centers and the stability of reaction intermediates. This guide provides an in-depth analysis of the core reaction mechanisms associated with this reagent: N-alkylation, copper-catalyzed N-arylation, and its pivotal role as a synthetic auxiliary. By dissecting the causality behind experimental choices and regioselective outcomes, this document serves as a technical resource for researchers aiming to leverage the full potential of this compound in drug development and complex molecule synthesis.

The Foundational Chemistry: Tautomerism and Electronic Effects

The reactivity of this compound is not defined by a single static structure, but by a dynamic equilibrium between two principal tautomers: the 1H- and 2H- forms. The proton rapidly shuttles between the N1 and N2 positions. The 1H-tautomer is generally considered the more thermodynamically stable form.[1]

The key to understanding its reaction mechanisms lies in the electronic contribution of the 5-methoxy group. Through a +R (resonance) effect, the oxygen lone pairs donate electron density into the benzene ring, which is relayed to the triazole system. This has two major consequences:

  • Enhanced Nucleophilicity: The overall electron density of the triazole ring is increased, making the deprotonated benzotriazolide anion a more potent nucleophile compared to its unsubstituted counterpart.

  • Modulated Regioselectivity: The donated electron density is not distributed uniformly, subtly altering the relative basicity and nucleophilicity of N1 and N2, which is a critical factor in substitution reactions.

Core Mechanism I: N-Alkylation and the Pursuit of Regioselectivity

Direct alkylation of this compound with alkyl halides typically proceeds via an SN2 mechanism. However, the reaction is complicated by the presence of two nucleophilic nitrogen centers (N1 and N2) in the benzotriazolide anion, often leading to a mixture of N1- and N2-alkylated isomers. Achieving regioselectivity is paramount for its synthetic applications.

Causality Behind Regioselective Control:

The ratio of N1 to N2 products is governed by a delicate balance of steric and electronic factors, often dictated by the reaction conditions. This is analogous to the principles governing regioselectivity in other azoles like indazoles.[1][2]

  • Kinetic vs. Thermodynamic Control: The N1 position is generally less sterically hindered, making it the preferred site for attack by bulky electrophiles under kinetic control (irreversible, low-temperature conditions). The N1-substituted product is also often the more thermodynamically stable isomer.[1]

  • Hard and Soft Acid-Base (HSAB) Theory: The N2 atom is considered a "harder" nucleophilic center, while the N1 atom is "softer." This principle can be exploited. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like THF can favor N1 alkylation. The Na⁺ cation may coordinate with the N2 atom and the oxygen of a substituent, sterically directing the alkylating agent to the N1 position.[2]

  • Catalytic Approaches: Lewis acids like B(C₆F₅)₃ have been shown to catalyze highly selective N1-alkylation of benzotriazoles with diazoalkanes, offering a modern solution to this classic challenge.[3]

Caption: General workflow for the N-alkylation of this compound.

Illustrative Data: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes based on principles derived from substituted azole chemistry.[1][2]

Base / Solvent SystemAlkylating Agent (R-X)Predominant IsomerProbable Rationale
NaH / THFPrimary Alkyl BromideN1 (>95%)Kinetic control, potential Na⁺ coordination directing to the less hindered N1 site.
K₂CO₃ / DMFPrimary Alkyl BromideN1 / N2 MixtureLess coordinating base and polar solvent allow for competitive attack at both centers.
Cs₂CO₃ / MeCNBenzyl BromideN1 / N2 MixtureCarbonate bases often give mixtures; solvent polarity plays a key role.[1]
B(C₆F₅)₃ / DCMEthyldiazoacetateN1 (>98%)Catalytic cycle favors specific activation pathway leading to the N1 product.[3]
Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed as a self-validating system for the synthesis of 1-alkyl-5-methoxy-1H-benzotriazole.

  • System Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Check: Vigorous hydrogen evolution should be observed. The reaction is exothermic and addition must be controlled. The formation of the sodium salt results in a homogenous or slurry-like mixture.

  • Reaction: After H₂ evolution ceases (approx. 30 min), add the alkyl halide (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Check: Quenching destroys any unreacted NaH. This step must be done slowly to control gas evolution.

  • Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the pure N1-alkylated product.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and NOE spectroscopy. The N1-isomer will show characteristic shifts for the N-CH₂ protons and distinct aromatic proton patterns compared to the N2-isomer.

Core Mechanism II: N-Arylation via Ullmann-Type Coupling

N-arylation of this compound is typically achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Goldberg reaction.[4] This method forms a C-N bond between the benzotriazole nitrogen and an aryl halide.

Causality of the Catalytic Cycle:

The reaction requires a copper(I) catalyst, a base, a suitable ligand, and elevated temperatures.[4][5] While the precise mechanism has been debated, a generally accepted pathway involves the following key steps:

  • Formation of the Copper(I) Amide: The base deprotonates the benzotriazole, and the resulting anion reacts with the Cu(I) source (e.g., CuI) to form a copper(I) benzotriazolide complex. This is the active nucleophile.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) complex. This is the rate-determining step and results in a transient, high-valent copper(III) intermediate.[5] The electron-donating methoxy group on the benzotriazole enhances its nucleophilicity, facilitating this step.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired N-aryl benzotriazole product and regenerate a Cu(I) species, which re-enters the catalytic cycle.

Ligands, such as diamines or phenanthrolines, are crucial as they stabilize the copper intermediates and increase the catalyst's solubility and reactivity, allowing for lower reaction temperatures compared to classic Ullmann conditions.[4][6]

Ullmann_Cycle CuI Cu(I)X CuAmide [L-Cu(I)-Bt] CuI->CuAmide + BtH, Base, Ligand (L) - HX CuIII [L-Cu(III)(Ar)(Bt)X] CuAmide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Product Ar-Bt (Product) CuIII->Product (Reductive Elimination)

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of benzotriazole (BtH).

Core Mechanism III: The Benzotriazole Moiety as a Synthetic Auxiliary

One of the most powerful applications of benzotriazole chemistry is its use as a "synthetic auxiliary."[7][8] In this role, the benzotriazole group is temporarily installed on a molecule to facilitate a specific transformation and is subsequently removed or replaced. Benzotriazole is ideal for this because it is an excellent leaving group and can stabilize adjacent carbanions or cationic intermediates.[8][9]

Causality in Action: Acylation and Subsequent Substitution

A classic example is its use in acylation. A carboxylic acid can be converted to an N-acylbenzotriazole.[10] This species is an air-stable, crystalline solid that behaves like a highly reactive acid chloride.

  • Activation: The N-acylbenzotriazole is highly electrophilic at the carbonyl carbon because the benzotriazolide anion is a very stable leaving group (its negative charge is delocalized over three nitrogen atoms and the aromatic system).

  • Substitution: It reacts cleanly with a wide range of nucleophiles (alcohols, amines, organometallics) under mild conditions to form esters, amides, or ketones, respectively. The benzotriazole anion departs, driving the reaction to completion.

This methodology avoids the harsh conditions or sensitive reagents often required for other acylation methods.

Caption: Workflow illustrating the use of benzotriazole (BtH) as an activating group in acylation reactions.

References

A Comprehensive Technical Guide to the Solubility of 5-Methoxy-1H-benzotriazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Methoxy-1H-benzotriazole, a crucial heterocyclic compound with significant applications in pharmaceutical research and development. In the absence of extensive empirical solubility data, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for scientists and researchers. We delve into the molecular factors governing the solubility of this compound, present a systematic approach to solubility determination, and provide estimated solubility profiles in key organic solvents. This guide is intended to be a practical resource, empowering researchers to make informed decisions in experimental design, formulation development, and process chemistry involving this compound.

Introduction: The Significance of this compound in Drug Discovery

This compound is a derivative of benzotriazole, a class of bicyclic heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The benzotriazole scaffold is a versatile pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The introduction of a methoxy group at the 5-position can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in drug synthesis, purification, formulation, and in vitro/in vivo screening. Poor solubility can be a major impediment in drug development, leading to challenges in achieving desired therapeutic concentrations and bioavailability.[5]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.[6] For this compound, its solubility in a given organic solvent is determined by a balance of several factors:

  • Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The benzotriazole ring system with its nitrogen atoms can participate in hydrogen bonding, while the benzene ring and the methoxy group's methyl moiety contribute to its non-polar character.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will dictate its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to break the crystal lattice forces.

The methoxy group (-OCH₃) at the 5-position is an electron-donating group that can influence the electronic distribution and intermolecular interactions of the benzotriazole ring. It can act as a hydrogen bond acceptor and its presence can impact the crystal packing of the solid, thereby affecting its lattice energy and, consequently, its solubility.[3][4]

Predictive Approaches to Solubility Assessment

In the absence of experimentally determined solubility data, computational methods offer a valuable alternative for estimating the solubility of a compound in various solvents. These in silico approaches are particularly useful in the early stages of drug discovery for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[7][8][9] These models are built using a dataset of compounds with known solubilities and a set of calculated molecular descriptors.

The general workflow for developing a QSPR model for solubility prediction is as follows:

QSPR_Workflow A Dataset Collection: Compile a structurally diverse set of molecules with experimentally determined solubilities. B Molecular Descriptor Calculation: Compute a wide range of descriptors (e.g., topological, geometric, electronic). A->B  Data Input   C Model Building: Employ statistical methods (e.g., MLR, PLS) or machine learning algorithms (e.g., RF, SVM) to build the predictive model. B->C  Feature Selection   D Model Validation: Assess the model's predictive power using internal and external validation sets. C->D  Performance Evaluation   E Solubility Prediction: Use the validated model to predict the solubility of new compounds like this compound. D->E  Application   Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh an excess amount of this compound. B Add the solid to a known volume of the selected organic solvent in a sealed vial. A->B C Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. B->C D Allow the suspension to settle. C->D E Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. (Centrifugation or filtration may be necessary). D->E F Dilute the aliquot with a suitable solvent. E->F G Quantify the concentration of the dissolved This compound using a validated analytical method (e.g., HPLC-UV, LC-MS). F->G

References

An In-depth Technical Guide to 5-Methoxy-1H-benzotriazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-benzotriazole, a substituted derivative of the versatile heterocyclic compound benzotriazole, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, chemical properties, and modern applications. We will delve into detailed synthetic protocols, explore its role as a key intermediate in the generation of pharmacologically active molecules, and present its characteristic analytical data. This document serves as a vital resource for researchers leveraging the unique properties of this compound in their scientific endeavors.

Introduction: The Benzotriazole Scaffold

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This aromatic system is of significant interest in medicinal chemistry due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzotriazole nucleus serves as a privileged scaffold, allowing for structural modifications that can modulate its pharmacological profile.[4] The introduction of various substituents onto the benzene ring has led to the development of a vast library of derivatives with tailored functionalities. Among these, this compound has emerged as a valuable building block in organic synthesis.

Discovery and Historical Context

While a definitive, singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis is a logical extension of the well-established chemistry of benzotriazoles, which have been known since the late 19th century. The general synthesis of benzotriazoles involves the diazotization of ortho-phenylenediamines.

The exploration of substituted benzotriazoles gained momentum in the mid-20th century as chemists sought to understand the influence of substituents on the chemical and biological properties of the core structure. The synthesis of the closely related compound, Methyl 6-methoxy-1H-benzotriazole-5-carboxylate, with a CAS number dating back to 1976, indicates that methoxy-substituted benzotriazoles were being investigated during this period.[5] This particular derivative is a key intermediate in the synthesis of the antiemetic drug Alizapride, highlighting the early interest in this class of compounds for pharmaceutical development.[5]

Synthesis and Mechanistic Insights

The primary and most common method for the synthesis of this compound involves the diazotization of 4-methoxy-1,2-phenylenediamine. This reaction proceeds through a well-understood mechanism that is fundamental to aromatic chemistry.

General Synthetic Protocol

The synthesis is typically carried out by reacting 4-methoxy-1,2-phenylenediamine with a source of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid or sulfuric acid) or an organic acid (e.g., acetic acid).[1]

Reaction Scheme:

Synthesis of this compound reactant1 4-Methoxy-1,2-phenylenediamine step1 Diazotization reactant1->step1 reactant2 NaNO2, H+ reactant2->step1 product This compound step2 Intramolecular Cyclization step1->step2 Diazonium salt intermediate step2->product

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: 4-Methoxy-1,2-phenylenediamine is dissolved in an appropriate acidic medium.

  • Cooling: The solution is cooled to 0-5 °C in an ice bath to control the exothermic diazotization reaction and prevent the decomposition of the diazonium salt intermediate.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of the diamine. The slow addition is crucial to maintain the low temperature and ensure a controlled reaction.

  • Reaction: The reaction mixture is stirred at a low temperature for a specified period to allow for the complete formation of the diazonium salt, followed by spontaneous intramolecular cyclization.

  • Workup: The reaction is then warmed to room temperature, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Causality in Experimental Choices:

  • Low Temperature: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to side products and reduced yield. Maintaining a temperature between 0 and 5 °C is critical for the success of the reaction.

  • Acidic Medium: The acid serves two purposes: it protonates one of the amino groups, making the other more susceptible to diazotization, and it catalyzes the cyclization step.

  • Slow Addition of Nitrite: This prevents a rapid increase in temperature and localized high concentrations of nitrous acid, which could lead to unwanted side reactions.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.

PropertyValue
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Off-white to light brown solid
Melting Point 138-142 °C
Solubility Soluble in many organic solvents

Spectroscopic Data:

While a comprehensive, publicly available dataset of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), and the methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the triazole ring will likely appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbon. The carbon of the methoxy group is expected around δ 55-60 ppm.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3000-3400 cm⁻¹ would correspond to the N-H stretch. C-H stretching of the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 149. Fragmentation patterns would involve the loss of small molecules such as N₂ and CH₃.

Applications in Research and Development

This compound is a versatile reagent and intermediate in organic synthesis, with notable applications in medicinal chemistry.

Medicinal Chemistry

The benzotriazole scaffold is a common feature in many biologically active compounds. The methoxy group in the 5-position can influence the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

  • Enzyme Inhibition: Benzotriazole derivatives are known to inhibit various enzymes. The methoxy group can enhance binding affinity to the active site of an enzyme through hydrogen bonding or by altering the overall electronic nature of the molecule.

  • Scaffold for Drug Discovery: this compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility in the synthesis of Alizapride precursors is a prime example.[5]

Organic Synthesis

Beyond its direct biological applications, this compound is a useful tool in synthetic organic chemistry.

  • Synthetic Auxiliary: Benzotriazole and its derivatives can act as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[6]

  • Protecting Group: The benzotriazolyl group can be used to protect certain functional groups during a multi-step synthesis.

Experimental Workflow: N-Alkylation of this compound

This workflow illustrates a common reaction involving this compound, leading to the formation of N-substituted derivatives which are often precursors to biologically active molecules.

N-Alkylation_Workflow start Start reactants Mix this compound, alkyl halide, and base in a solvent start->reactants reaction Heat the reaction mixture (e.g., reflux) reactants->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Quench the reaction and extract the product monitoring->workup Complete purification Purify the product (e.g., column chromatography) workup->purification characterization Characterize the N-alkylated product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the N-alkylation of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, while not as extensively studied as its parent compound, represents a valuable and versatile molecule for both medicinal chemists and synthetic organic chemists. Its straightforward synthesis and the tunable electronic properties conferred by the methoxy group make it an attractive starting material and intermediate for the development of novel compounds with diverse applications. As the quest for new therapeutic agents and more efficient synthetic methodologies continues, the utility of substituted benzotriazoles like this compound is poised to expand further.

References

A Comprehensive Guide to the Theoretical Calculation of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the theoretical calculations applicable to 5-Methoxy-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the core computational methodologies, elucidating not just the "how" but, more critically, the "why" behind each strategic choice in the computational workflow. This document is structured to empower researchers to not only reproduce these calculations but to thoughtfully apply these principles to their own molecular systems of interest.

Introduction to this compound: A Molecule of Versatility

This compound belongs to the benzotriazole class of heterocyclic compounds, which are renowned for their wide array of biological activities and industrial applications.[1][2] The introduction of a methoxy group at the 5-position modulates the electronic properties and steric profile of the parent benzotriazole ring, influencing its reactivity and intermolecular interactions.[3] This makes it a compelling scaffold for drug design, with derivatives showing potential as antimicrobial, anticancer, and antiviral agents.[2][4][5][6] Furthermore, its ability to act as a corrosion inhibitor highlights its utility in materials science.[3]

Theoretical calculations provide a powerful lens through which we can understand and predict the behavior of this compound at the molecular level. These in silico methods allow for the exploration of its electronic structure, reactivity, and potential interactions with biological targets, thereby guiding rational drug design and the development of new materials.

The Cornerstone of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for molecules of this size, offering a favorable balance between computational cost and accuracy.[7][8] DFT calculations allow us to probe the fundamental electronic properties of this compound, providing insights that are often difficult to obtain through experimental means alone.

The "Why": Selecting the Right Tools for the Job

The reliability of DFT calculations hinges on the judicious selection of the functional and basis set. For a molecule like this compound, which contains both aromatic and heterocyclic moieties, the B3LYP hybrid functional is a robust and widely validated choice.[8][9][10] It effectively captures electron correlation effects, which are crucial for describing the electronic structure of such systems.

The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. The 6-311++G(d,p) basis set is highly recommended for this system.[10][11] The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on the nitrogen and oxygen atoms, as well as the delocalized π-system. The polarization functions (d,p) allow for the description of non-spherical electron distributions, which is critical for capturing the nuances of chemical bonding.

Several powerful software packages are available for performing DFT calculations, including Gaussian, GAMESS, and Q-Chem.[12][13][14] These programs provide a comprehensive suite of tools for geometry optimization, frequency calculations, and the analysis of molecular orbitals.[13][15]

Workflow for DFT Analysis of this compound

A typical DFT workflow for characterizing this compound involves a series of logical and interconnected steps.

DFT_Workflow cluster_input Input Preparation cluster_calc Core DFT Calculations cluster_analysis Property Analysis Input Initial 3D Structure (e.g., from PubChem) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry Freq Frequency Calculation (Verify Minimum Energy) Opt->Freq Optimized Geometry MO Molecular Orbital Analysis (HOMO, LUMO) Freq->MO Vibrational Frequencies MEP Molecular Electrostatic Potential (MEP) Freq->MEP Electron Density

Caption: A streamlined workflow for DFT calculations on this compound.

Step-by-Step Protocol for DFT Calculations
  • Structure Preparation: Obtain the initial 3D coordinates of this compound. The PubChem database is a reliable source for this.[16][17]

  • Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.[10][18]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate a molecular electrostatic potential (MEP) map.[19][20] This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.[19][21][22][23]

Key Insights from DFT: Interpreting the Data

The results of these calculations provide a wealth of information. The optimized geometry reveals key bond lengths and angles. The HOMO-LUMO gap can be correlated with the molecule's reactivity, with a smaller gap suggesting higher reactivity. The MEP map will highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, indicating their propensity to act as hydrogen bond acceptors or coordinate to metal ions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (Hartrees)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.1905.17

Note: These are representative values and will vary slightly depending on the specific computational setup.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[24] In the context of drug development, it is an invaluable tool for predicting the binding mode and affinity of a ligand, such as this compound, to a biological target, typically a protein.[24][25]

The Rationale Behind Docking Studies

The biological activity of many benzotriazole derivatives stems from their ability to inhibit specific enzymes or receptors.[6][26][27] Molecular docking allows us to generate hypotheses about how this compound might interact with the active site of a target protein.[5] This understanding is crucial for designing more potent and selective inhibitors.

A Practical Workflow for Molecular Docking

The process of molecular docking can be broken down into a series of well-defined steps.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_post Analysis Protein Protein Structure (from PDB) Dock Docking Algorithm (e.g., AutoDock Vina) Protein->Dock Ligand Ligand Structure (Optimized this compound) Ligand->Dock Pose Binding Pose Analysis Dock->Pose Score Scoring Function (Binding Affinity) Dock->Score QSAR_Workflow cluster_data Data Collection cluster_model Model Development cluster_validate Validation Dataset Dataset of Benzotriazole Derivatives with Activity Data Descriptors Descriptor Calculation (e.g., topological, electronic) Dataset->Descriptors Model Model Building (e.g., MLR, PLS) Descriptors->Model Internal Internal Validation (e.g., cross-validation) Model->Internal External External Validation (test set) Internal->External

References

An In-depth Technical Guide to the Physical Characteristics of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and spectral characteristics of 5-Methoxy-1H-benzotriazole. It is designed to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document delves into the fundamental properties of the compound, outlines detailed experimental procedures for their determination, and provides an in-depth analysis of its spectral data. The methodologies are presented with a focus on scientific integrity, ensuring that the described protocols are self-validating and grounded in established principles.

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. Its structural motif, a benzotriazole core with a methoxy substituent, imparts unique electronic and steric properties that influence its reactivity and potential applications. A thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, formulation, and as a scaffold in drug design. This guide aims to provide a detailed and practical examination of these properties.

Molecular Structure and Properties

The foundational step in characterizing any chemical compound is to understand its molecular structure and fundamental physical properties.

Figure 1: Molecular Structure of this compound

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇N₃O[1][2][3]
Molecular Weight 149.15 g/mol [1][2][3]
Appearance Light yellow to light brown solid
Melting Point 124-127.2 °C[3]
Boiling Point 388.0 ± 15.0 °C (Predicted)
Density 1.327 ± 0.06 g/cm³ (Predicted)
pKa 8.08 ± 0.40 (Predicted)
CAS Number 27799-91-3[1][2][3]

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for the identity, purity, and proper handling of a chemical substance. The following sections detail the standard operating procedures for key physical characterizations.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating to a temperature approximately 15-20 °C below the expected melting point can be employed, followed by a slower heating rate of 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality and Validation: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. The protocol is self-validating by performing multiple determinations to ensure reproducibility. For enhanced accuracy, the apparatus should be calibrated using certified reference standards with known melting points.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Powder Sample Powder Sample Pack Capillary Pack Capillary Powder Sample->Pack Capillary 2-3 mm height Place in Apparatus Place in Apparatus Pack Capillary->Place in Apparatus Rapid Heat Rapid Heat Place in Apparatus->Rapid Heat To ~15-20°C below MP Slow Heat Slow Heat Rapid Heat->Slow Heat 1-2°C/min Observe & Record Observe & Record Slow Heat->Observe & Record Onset & Completion Melting Range Melting Range Observe & Record->Melting Range

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Experimental Protocol:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Validation: Reaching equilibrium is essential for an accurate solubility measurement. The extended agitation period ensures that the dissolution process has reached a steady state. The filtration step is critical to prevent undissolved solid particles from interfering with the concentration measurement. The validity of the result is confirmed by analyzing multiple samples and ensuring consistent concentration values.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of individual hydrogen and carbon atoms, respectively.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality and Validation: The choice of deuterated solvent is crucial as it must dissolve the sample and not have signals that overlap with the analyte's resonances. Shimming the magnetic field is essential for obtaining high-resolution spectra with sharp peaks. The structural assignment is validated through the analysis of chemical shifts, coupling constants, and integration values, which should be consistent with the known molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The sample spectrum is recorded. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Causality and Validation: The ATR technique is advantageous for solid samples as it requires minimal sample preparation. Good contact between the sample and the crystal is essential for obtaining a strong signal. The background scan is critical to subtract the absorbance of the crystal and the surrounding atmosphere, ensuring that the resulting spectrum is solely from the sample. The presence of characteristic absorption bands for functional groups (e.g., N-H, C-H aromatic, C-O) validates the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.

Causality and Validation: The use of a blank is essential to correct for the absorbance of the solvent and the cuvette. The concentration of the solution must be carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert law, allowing for quantitative analysis. The position and intensity of the absorption bands are characteristic of the electronic structure of the molecule and can be used for identification and purity assessment.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_uvvis UV-Vis Spectroscopy Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Acquire 1H & 13C Spectra Acquire 1H & 13C Spectra Dissolve in Deuterated Solvent->Acquire 1H & 13C Spectra Analyze Chemical Shifts & Coupling Analyze Chemical Shifts & Coupling Acquire 1H & 13C Spectra->Analyze Chemical Shifts & Coupling Place on ATR Crystal Place on ATR Crystal Acquire Spectrum Acquire Spectrum Place on ATR Crystal->Acquire Spectrum Identify Functional Group Vibrations Identify Functional Group Vibrations Acquire Spectrum->Identify Functional Group Vibrations Prepare Dilute Solution Prepare Dilute Solution Measure Absorbance Spectrum Measure Absorbance Spectrum Prepare Dilute Solution->Measure Absorbance Spectrum Determine λmax Determine λmax Measure Absorbance Spectrum->Determine λmax Sample Sample Sample->Dissolve in Deuterated Solvent Sample->Place on ATR Crystal Sample->Prepare Dilute Solution

Figure 3: General Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the key physical and spectral characteristics of this compound, along with robust experimental protocols for their determination. By adhering to these methodologies, researchers and drug development professionals can ensure the acquisition of accurate and reliable data, which is fundamental for the successful application of this compound in their respective fields. The presented information serves as a comprehensive reference for the handling, characterization, and utilization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Methoxy-1H-benzotriazole in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Additives in Modern Peptide Synthesis

The synthesis of peptides, fundamental building blocks for a vast array of therapeutic and research applications, hinges on the efficient and precise formation of amide bonds. Carbodiimide-mediated coupling reactions are a cornerstone of modern peptide synthesis, yet they are often plagued by side reactions, most notably the racemization of the chiral amino acid centers.[1][2] To mitigate these undesirable outcomes and enhance reaction kinetics, coupling additives are indispensable. These additives function by forming activated ester intermediates that are more stable than the initial O-acylisourea intermediate, thereby reducing the propensity for racemization and improving overall coupling efficiency.[2][3]

For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold standard additive in peptide synthesis.[4][5] However, the quest for improved efficiency, reduced side reactions, and enhanced stability has led to the exploration of a variety of HOBt derivatives. This guide focuses on a promising, yet less explored, derivative: 5-Methoxy-1H-benzotriazole . The introduction of a methoxy group at the 5-position of the benzotriazole ring is anticipated to modulate the electronic properties of the molecule, potentially offering unique advantages in specific coupling scenarios.

This document serves as a comprehensive technical guide for the application of this compound in peptide coupling reactions. It provides an in-depth analysis of its proposed mechanism of action, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and a comparative discussion of its potential advantages over traditional coupling additives.

Understanding the Mechanism: The Role of the Methoxy Group

The fundamental mechanism by which benzotriazole additives function involves the interception of the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3] This interception leads to the formation of a more stable, yet highly reactive, active ester. This active ester then readily reacts with the free amine of the incoming amino acid to form the desired peptide bond, regenerating the benzotriazole additive in the process.[6]

The introduction of a methoxy group (-OCH₃) at the 5-position of the benzotriazole ring is an electron-donating group. This electronic contribution is expected to increase the nucleophilicity of the benzotriazole nitrogen, potentially accelerating the formation of the active ester intermediate. Furthermore, the electronic nature of the substituent can influence the reactivity of the resulting active ester, which may have implications for coupling efficiency and the suppression of side reactions.

While direct comparative studies on this compound are not extensively documented in publicly available literature, its performance can be logically extrapolated from the well-established principles of benzotriazole chemistry in peptide synthesis.[7][8]

Data Presentation: A Comparative Overview

To provide a clear perspective on the expected performance of this compound, the following table summarizes the general characteristics of common benzotriazole-based coupling additives. The properties of this compound are presented as projected advantages based on the electronic effects of the methoxy group.

AdditiveKey CharacteristicsProjected Advantages of this compound
HOBt (1-Hydroxybenzotriazole)The traditional standard, effective at suppressing racemization and improving coupling efficiency.[3]Potentially faster formation of the active ester due to the electron-donating methoxy group.
HOAt (1-Hydroxy-7-azabenzotriazole)More reactive than HOBt, leading to faster coupling and better suppression of racemization in difficult couplings.[5]May offer a balance between the reactivity of HOAt and the stability of HOBt.
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole)The electron-withdrawing chloro group enhances acidity and reactivity.[7]The electron-donating nature of the methoxy group may offer complementary benefits in specific contexts, such as coupling to electron-deficient amines.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the use of this compound in a standard manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Step using this compound

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for a minimum of 30 minutes in a suitable reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in a minimal amount of DMF.

    • Add DIC (3-5 equivalents) to the amino acid/5-Methoxy-1H-benzotriazole solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. A color change in the solution may be observed.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature under an inert atmosphere for 1-2 hours.

  • Monitoring the Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.[9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of inert gas.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language for Graphviz.

PeptideCouplingWorkflow cluster_ResinPrep Resin Preparation cluster_Activation Amino Acid Activation cluster_Coupling Coupling cluster_Wash Washing Resin Deprotected Peptide-Resin Swell Swell in DMF Resin->Swell 1. Coupling_Step Add Activated AA to Resin Swell->Coupling_Step AA Fmoc-Amino Acid Mix Mix in DMF AA->Mix Additive This compound Additive->Mix DIC DIC DIC->Mix Activated_AA Activated Amino Acid (Active Ester) Mix->Activated_AA 2. Activated_AA->Coupling_Step Agitate Agitate 1-2h Coupling_Step->Agitate 3. Wash_Resin Wash with DMF Agitate->Wash_Resin Next_Cycle Proceed to Next Cycle Wash_Resin->Next_Cycle 4.

Figure 1: Experimental Workflow for a Peptide Coupling Cycle.

Mechanism cluster_activation Activation Phase cluster_intervention Additive Intervention cluster_coupling Coupling Phase CarboxylicAcid R-COOH Fmoc-Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) ActiveEster Active Ester (More Stable) O_Acylisourea->ActiveEster + this compound Racemization Racemization O_Acylisourea->Racemization Racemization (Side Reaction) Additive This compound PeptideBond Peptide Bond R-CO-NH-R' ActiveEster->PeptideBond + Amine Amine R'-NH₂ N-terminus of Peptide

Figure 2: Proposed Mechanism of Action.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of peptide synthesis using this compound, a self-validating system should be implemented. This involves:

  • In-process Monitoring: Regular use of the ninhydrin (Kaiser) test after each coupling step is crucial to confirm the completion of the reaction.[9] A positive test indicates the presence of unreacted primary amines and necessitates a recoupling step.

  • Purity Analysis of Final Product: The purity of the crude peptide should be assessed by RP-HPLC. The presence of significant deletion sequences or other impurities may indicate incomplete coupling or side reactions, prompting a re-evaluation of the coupling protocol.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product, verifying the correct sequence assembly.

  • Chiral Purity Analysis: For peptides containing amino acids prone to racemization (e.g., histidine, cysteine), analysis of the final product by chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids can validate the stereochemical integrity of the peptide.[3]

Conclusion: A Promising Addition to the Peptide Synthesis Toolbox

This compound represents a potentially valuable addition to the arsenal of coupling additives for peptide synthesis. Based on fundamental principles of organic chemistry, the electron-donating methoxy group is anticipated to enhance the rate of active ester formation, potentially leading to improved coupling efficiency. While further empirical data is required for a definitive comparison with established additives like HOBt and HOAt, the theoretical advantages warrant its consideration, particularly in challenging coupling scenarios. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the application of this compound in their peptide synthesis endeavors, contributing to the ongoing advancement of this critical field.

References

Application Notes and Protocols: 5-Methoxy-1H-benzotriazole as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Copper Corrosion and the Role of Azole Inhibitors

Copper and its alloys are indispensable materials in a multitude of industries, from semiconductor manufacturing and electronics to heat exchangers and water distribution systems, prized for their exceptional thermal and electrical conductivity.[1] However, copper's susceptibility to corrosion in aggressive environments—particularly those containing chloride, sulfate, or acidic species—poses a significant threat to the integrity, functionality, and lifespan of critical components.[2] This degradation leads to economic losses, operational failures, and potential safety hazards.

The use of organic corrosion inhibitors is a primary and highly effective strategy for mitigating copper corrosion.[2][3] Among these, benzotriazole (BTA) and its derivatives are the most widely recognized and utilized class of inhibitors for copper.[2][4] These compounds function by adsorbing onto the copper surface to form a robust, passive, and protective film that acts as a barrier against corrosive agents.[5][6]

This guide focuses on 5-Methoxy-1H-benzotriazole (5-MeO-BTA) , a derivative of BTA. The introduction of an electron-donating methoxy (-OCH₃) group onto the benzene ring is theoretically expected to enhance the molecule's ability to coordinate with the copper surface, thereby offering superior inhibition performance compared to the parent BTA molecule. These application notes provide a comprehensive overview of the inhibition mechanism, detailed protocols for evaluating its performance using state-of-the-art techniques, and guidance on interpreting the resulting data.

Mechanism of Corrosion Inhibition

The efficacy of 5-MeO-BTA as a corrosion inhibitor for copper is rooted in its molecular structure and its ability to form a stable, chemisorbed protective layer. The mechanism can be understood through the following key processes:

  • Adsorption: The initial step involves the adsorption of 5-MeO-BTA molecules from the solution onto the copper surface. This process is facilitated by the lone pair electrons on the nitrogen atoms of the triazole ring and the π-electrons of the benzene ring.

  • Role of the Methoxy Group: The methoxy (-OCH₃) group at the 5-position is an electron-donating group. It increases the electron density of the aromatic system, which enhances the molecule's ability to coordinate with the vacant d-orbitals of copper atoms on the surface. This leads to a stronger and more stable inhibitor-metal bond compared to unsubstituted benzotriazole.

  • Formation of a Polymeric Complex Film: Upon adsorption, 5-MeO-BTA interacts with copper ions (Cu⁺ or Cu²⁺) on the surface to form a stable, insoluble polymeric complex, likely [Cu(I)-5-MeO-BTA]n.[4][7] This complex precipitates as a thin, dense, and highly inert film that covers the copper surface.[6]

  • Barrier Protection: This protective film acts as a physical barrier, isolating the copper substrate from the corrosive electrolyte. It effectively blocks both the anodic reaction (dissolution of copper) and the cathodic reaction (typically oxygen reduction), making 5-MeO-BTA a mixed-type inhibitor.[2][4]

The following diagram illustrates the proposed inhibition mechanism.

G cluster_solution Corrosive Solution cluster_surface Copper Surface cluster_film Protective Film Formation Inhibitor 5-MeO-BTA Molecules Adsorption Adsorption of 5-MeO-BTA Inhibitor->Adsorption Diffusion Ions Cl⁻, H⁺, O₂ Copper Copper Substrate (Cu) Ions->Copper Attack Copper->Adsorption Complex Formation of [Cu(I)-5-MeO-BTA]n Polymeric Complex Adsorption->Complex Interaction with Cu⁺ Film Stable Protective Film Complex->Film Film->Copper Blocks ions

Caption: Mechanism of copper protection by this compound.

Experimental Evaluation: Protocols and Methodologies

To validate the efficacy of 5-MeO-BTA, a multi-faceted approach combining electrochemical tests and surface analysis is required. These methods provide both quantitative data on corrosion rates and qualitative evidence of surface protection.

Materials and Sample Preparation
  • Working Electrode: High-purity copper specimens (e.g., 99.9%). The specimens should be embedded in an insulating resin (e.g., epoxy) to expose a fixed surface area (e.g., 1 cm²).

  • Corrosive Medium: A solution relevant to the intended application, such as 3.5% NaCl to simulate a marine environment or 0.1 M HCl for acidic conditions.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then add it to the corrosive medium to achieve a range of concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).

Protocol for Copper Electrode Preparation:

  • Mechanical Polishing: Sequentially polish the exposed copper surface with silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 400 down to 2000 grade).[1]

  • Fine Polishing: For a mirror-like finish, polish with alumina or diamond paste (e.g., 1 µm followed by 0.3 µm).

  • Cleaning: Rinse the polished electrode thoroughly with deionized water, degrease with ethanol or acetone in an ultrasonic bath for 5-10 minutes, and finally dry with a stream of cool air.[1]

  • Immediate Use: Use the freshly prepared electrode immediately to prevent the formation of a thick, uncontrolled oxide layer.

Electrochemical Measurements

Electrochemical techniques are rapid and powerful tools for determining corrosion rates and understanding inhibition mechanisms.[8] A standard three-electrode electrochemical cell is used, containing the copper working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl).[9]

PDP measurements provide key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, from which the inhibition efficiency (IE%) can be calculated.

Protocol for PDP Measurement:

  • Stabilization: Immerse the prepared three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize for a period of 30-60 minutes.

  • Potential Scan: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate, typically 0.5 to 1 mV/s.[10]

  • Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine Ecorr and icorr.

  • Calculate Inhibition Efficiency: IE% = [(i⁰corr - i'corr) / i⁰corr] x 100 where i⁰corr and i'corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[11]

EIS is a non-destructive technique that provides detailed information about the inhibitor film properties, charge transfer resistance, and corrosion processes occurring at the electrode-electrolyte interface.[9][12]

Protocol for EIS Measurement:

  • Stabilization: As with PDP, immerse the electrodes and allow the OCP to stabilize.

  • Frequency Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz.[9][13]

  • Data Presentation: The impedance data is commonly visualized as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: Model the EIS data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters.[1] A common model for an inhibitor-coated copper surface includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.

  • Calculate Inhibition Efficiency: IE% = [(R'ct - R⁰ct) / R'ct] x 100 where R'ct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis P1 Polish Cu Electrode P2 Clean & Degrease P1->P2 E1 Immerse in Solution (with/without Inhibitor) P2->E1 E2 Stabilize OCP (30-60 min) E1->E2 E3 Perform EIS (100kHz to 10mHz) E2->E3 E4 Perform PDP (±250mV vs OCP) E3->E4 A1 Model EIS Data (Extract Rct) E3->A1 A2 Analyze Tafel Plot (Extract icorr) E4->A2 A3 Calculate IE% A1->A3 A2->A3

Caption: Experimental workflow for evaluating inhibitor performance.

Surface Analysis Techniques

Surface analysis provides direct visual confirmation of the inhibitor's effectiveness.

Protocol for Surface Analysis:

  • Immersion Test: Immerse freshly polished copper coupons in the corrosive solution with and without the optimal concentration of 5-MeO-BTA for an extended period (e.g., 24 to 100 hours).[14]

  • Sample Removal & Cleaning: Gently remove the coupons, rinse with deionized water to remove any soluble salts, and dry carefully.

  • Scanning Electron Microscopy (SEM): Analyze the surface morphology. The uninhibited sample is expected to show a rough, pitted surface characteristic of corrosion, while the sample protected by 5-MeO-BTA should exhibit a much smoother, well-preserved surface.[3]

  • Atomic Force Microscopy (AFM): Characterize the surface topography at the nanoscale. AFM can quantify the reduction in surface roughness due to the inhibitor film and confirm the formation of a uniform protective layer.[3][15]

Data Interpretation and Expected Results

The following tables summarize the typical quantitative data expected from electrochemical analysis when evaluating an effective inhibitor like 5-MeO-BTA.

Table 1: Typical Potentiodynamic Polarization (PDP) Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-21015.575-120-
50-1852.170-11586.5%
100-1700.968-11094.2%
200-1650.765-10895.5%
  • Interpretation: With increasing inhibitor concentration, the corrosion potential (Ecorr) shifts to more positive (noble) values, and the corrosion current density (icorr) decreases significantly. A substantial drop in icorr indicates effective corrosion inhibition.[4] Since both anodic and cathodic slopes are affected, it confirms the mixed-type inhibition mechanism.[2]

Table 2: Typical Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)Rs (Ω·cm²)Rct (kΩ·cm²)CPE-T (µF·sⁿ⁻¹/cm²)nInhibition Efficiency (IE%)
0 (Blank)251.22500.85-
502815.8800.9092.4%
1002635.2450.9296.6%
2002740.5400.9397.0%
  • Interpretation: The Nyquist plot for the uninhibited sample will show a small, depressed semicircle, indicating a low charge transfer resistance (Rct).[11] In the presence of 5-MeO-BTA, the diameter of this semicircle will increase dramatically, corresponding to a significant rise in Rct.[1] This increase signifies that the inhibitor film is impeding the charge transfer process, which is the essence of corrosion. The decrease in the CPE-T value and the increase in the 'n' value suggest the formation of a more uniform and less defective protective layer on the surface.

Conclusion

This compound stands as a highly promising corrosion inhibitor for copper. Its efficacy stems from the synergistic effect of the triazole ring's coordinating ability and the electron-donating nature of the methoxy substituent, leading to the formation of a dense, stable, and highly protective surface film. The experimental protocols detailed herein, combining potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, provide a robust framework for quantifying its performance and elucidating its protective mechanism. The expected results—a significant reduction in corrosion current, a substantial increase in charge transfer resistance, and a visibly preserved surface—confirm the superior ability of 5-MeO-BTA to safeguard copper assets in corrosive environments.

References

Application Notes and Protocols: 5-Methoxy-1H-benzotriazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Methoxy-1H-benzotriazole as a versatile ligand in coordination chemistry. This document outlines the synthesis of the ligand, the preparation of its metal complexes, detailed characterization methodologies, and potential applications, with a focus on providing practical, field-proven insights.

Introduction: The Merits of this compound in Coordination Chemistry

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy substituent on the benzene moiety. This seemingly simple molecule possesses a unique combination of electronic and steric properties that make it an attractive ligand for the coordination of a wide array of metal ions.

The rationale for employing this compound in coordination chemistry is multifold:

  • Versatile Coordination Modes: The triazole ring offers multiple nitrogen atoms that can act as donor sites, allowing for monodentate, bidentate, or bridging coordination to one or more metal centers. This versatility enables the construction of diverse coordination architectures, from discrete mononuclear complexes to extended coordination polymers.

  • Modulation of Electronic Properties: The electron-donating methoxy group at the 5-position of the benzotriazole ring enhances the electron density on the aromatic system. This electronic modification can influence the ligand's donor strength and, consequently, the electronic properties and reactivity of the resulting metal complex.

  • Potential for Bi- and Multidentate Ligand Design: The N-H proton on the triazole ring is readily substituted, providing a convenient handle for the introduction of other coordinating groups. This allows for the rational design of bi- and multidentate ligands incorporating the this compound scaffold, leading to complexes with enhanced stability and specific geometries.

  • Intrinsic Biological and Material Properties: Benzotriazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Furthermore, they are extensively used as corrosion inhibitors, particularly for copper and its alloys.[2] The coordination of these ligands to metal centers can modulate and potentially enhance these inherent properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a classical diazotization reaction of the corresponding ortho-diaminoarene. A representative protocol is provided below.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Standard laboratory glassware and equipment (beaker, magnetic stirrer, ice bath, Büchner funnel, etc.)

Procedure:

  • In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-methoxy-1,2-phenylenediamine in a mixture of 12 mL of glacial acetic acid and 50 mL of deionized water. Gentle warming may be required to achieve complete dissolution, resulting in a clear, dark solution.

  • Cool the solution to 5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled 4-methoxy-1,2-phenylenediamine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 10 °C. An exothermic reaction will occur, and the color of the solution will change.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Allow the mixture to warm to room temperature and stir for another hour. The product will begin to precipitate.

  • Cool the mixture again in an ice bath to ensure complete precipitation of the this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a desiccator.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Coordination Chemistry: Synthesis of a Representative Metal Complex

The following section details a hypothetical protocol for the synthesis of a copper(II) complex with this compound. This protocol is based on general procedures for the synthesis of similar benzotriazole-metal complexes and serves as a starting point for experimental design.[3]

Protocol 2: Synthesis of Dichlorobis(this compound)copper(II)

Materials:

  • This compound (as synthesized in Protocol 1)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl Ether

  • Standard laboratory glassware and equipment

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.30 g (2.0 mmol) of this compound in 20 mL of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve 0.17 g (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of absolute ethanol.

  • Slowly add the copper(II) chloride solution to the solution of this compound with continuous stirring at room temperature.

  • A color change and the formation of a precipitate should be observed upon mixing.

  • Continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the reaction.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the resulting complex in a desiccator over silica gel.

Workflow for the Synthesis of a this compound Copper(II) Complex

G cluster_ligand Ligand Solution cluster_metal Metal Salt Solution cluster_reaction Complex Formation cluster_workup Product Isolation Ligand Dissolve this compound in Ethanol Mix Mix Ligand and Metal Solutions Ligand->Mix Metal Dissolve CuCl2·2H2O in Ethanol Metal->Mix Stir Stir at Room Temperature (2 hours) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Product Product Dry->Product Final Product: [Cu(5-MeOBT)2Cl2]

Caption: Workflow for the synthesis of a copper(II) complex.

Characterization of Coordination Complexes

Thorough characterization is essential to confirm the formation of the desired coordination complex and to elucidate its structure and properties.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparison of the FT-IR spectrum of the complex with that of the free ligand can provide evidence of coordination. Shifts in the vibrational frequencies of the triazole ring, particularly the N-H and C=N stretching modes, are indicative of metal-ligand bond formation.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex will differ from that of the free ligand. The appearance of new absorption bands, often in the visible region for transition metal complexes, can be attributed to d-d transitions or charge-transfer bands, providing information about the coordination environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can reveal the binding sites.

Structural Analysis
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[4][5]

Technique Expected Observations for [Cu(5-MeOBT)₂Cl₂]
FT-IR (cm⁻¹) Shift in N-H and C=N stretching frequencies compared to free ligand.
UV-Vis (nm) Appearance of a broad d-d transition band in the visible region.
Elemental Analysis Experimental C, H, N percentages consistent with the calculated values for C₁₄H₁₄Cl₂CuN₆O₂.
Magnetic Susceptibility Paramagnetic behavior consistent with a d⁹ Cu(II) center.

Table 1: Expected Characterization Data for a Hypothetical Copper(II) Complex.

Applications of this compound Coordination Complexes

The coordination of this compound to metal centers can lead to materials with a range of potential applications.

Catalysis

Benzotriazole-based ligands have been successfully employed in metal-catalyzed coupling reactions.[6] The electronic tuning afforded by the methoxy group in this compound could lead to the development of highly efficient and selective catalysts for various organic transformations, such as cross-coupling reactions, oxidations, and reductions.[7][8]

Logical Relationship for Catalytic Application Development

G Ligand This compound Complex Coordination Complex [M(5-MeOBT)nLx] Ligand->Complex Metal Transition Metal Precursor (e.g., Pd(OAc)2, RuCl3) Metal->Complex Reaction Target Catalytic Reaction (e.g., Suzuki Coupling) Complex->Reaction Product Desired Organic Product Reaction->Product Optimization Reaction Optimization (Solvent, Temp., Base) Reaction->Optimization Optimization->Reaction

Caption: Development workflow for catalytic applications.

Luminescent Materials

While benzotriazole itself is not typically used for luminescent complexes, functionalization of the benzotriazole scaffold has led to the development of emissive materials, particularly with Cu(I).[1][9][10] The introduction of the methoxy group could influence the ligand field and the energy of charge-transfer states, potentially leading to the development of novel phosphorescent or fluorescent materials for applications in OLEDs, sensors, or bio-imaging.

Bio-inorganic Chemistry and Drug Development

Given the known biological activities of benzotriazole derivatives, their metal complexes are promising candidates for the development of new therapeutic agents.[1] The metal ion can act as a scaffold to control the geometry and presentation of the bioactive ligand, and the complex as a whole may exhibit enhanced or novel biological activities, such as improved cellular uptake or alternative mechanisms of action.

Corrosion Inhibition

Benzotriazoles are well-established corrosion inhibitors. The formation of a coordination polymer on a metal surface is a key mechanism of this protection.[2] The study of discrete coordination complexes of this compound can provide valuable insights into the fundamental coordination chemistry that underpins its corrosion-inhibiting properties.

Conclusion

This compound is a ligand with significant, yet largely unexplored, potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the electronic influence of the methoxy group make it a valuable building block for the creation of novel coordination compounds. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this ligand and to develop new materials with tailored properties for a variety of scientific and technological applications.

References

Protocol for N-Alkylation of 5-Methoxy-1H-benzotriazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 5-Methoxy-1H-benzotriazole. This application note is designed for researchers, scientists, and drug development professionals, offering a robust framework for synthesizing N-alkylated this compound derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Significance of N-Alkylated Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in heterocyclic chemistry, with wide-ranging applications as synthetic auxiliaries and pharmacophores. The introduction of an alkyl group onto the nitrogen atoms of the triazole ring can significantly modulate the molecule's biological activity and physicochemical properties. N-alkylation of substituted benzotriazoles, such as this compound, is a critical transformation for accessing novel chemical entities with potential therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2]

A primary challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity, as the reaction can yield a mixture of N1 and N2 isomers.[3] The electronic nature of substituents on the benzene ring plays a crucial role in directing the alkylation. The electron-donating methoxy group at the 5-position of the benzotriazole ring is expected to influence the nucleophilicity of the nitrogen atoms and, consequently, the ratio of the N1 and N2 alkylated products.

This guide will provide a standardized protocol for the N-alkylation of this compound, discuss the mechanistic underpinnings of the reaction, and offer strategies for controlling regioselectivity and troubleshooting common issues.

Reaction Mechanism and Regioselectivity

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic proton on one of the nitrogen atoms of the triazole ring is abstracted to form a benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.

The regioselectivity of the reaction (alkylation at N1 versus N2) is a complex interplay of electronic and steric factors. The 5-methoxy group, being an electron-donating group, increases the electron density of the benzotriazole ring system. This electronic effect can influence the relative nucleophilicity of the N1 and N2 atoms. Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product can sometimes be the kinetic product.[4] The choice of base, solvent, and reaction temperature can be manipulated to favor the formation of one isomer over the other.

G A 1. Dissolve this compound in anhydrous DMF B 2. Add anhydrous K2CO3 A->B C 3. Add alkyl halide dropwise B->C D 4. Heat and monitor by TLC C->D E 5. Quench with cold water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I

References

Application Notes & Protocols: 5-Methoxy-1H-benzotriazole as a Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 5-Methoxy-1H-benzotriazole and its derivatives as powerful reagents in organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings and strategic advantages of employing this reagent class, particularly in the high-stakes fields of peptide synthesis and drug discovery. The protocols detailed herein are designed to be robust and self-validating, providing researchers, chemists, and drug development professionals with the practical insights needed to leverage benzotriazole chemistry for efficient and high-purity synthesis. We will focus on its critical roles as a peptide coupling additive to mitigate racemization and as a versatile synthetic auxiliary for stable, yet highly effective, acylations.

The Benzotriazole Scaffold: A Pillar of Synthetic Utility

Benzotriazole and its derivatives have become indispensable tools in medicinal chemistry and organic synthesis.[1][2] The fused aromatic system, composed of a benzene ring and a triazole ring, imparts a unique combination of stability, reactivity, and electronic properties.[2] These compounds can function as weak acids or bases, act as excellent leaving groups, and participate in the formation of a wide array of stable intermediates.[3]

The introduction of a methoxy group at the 5-position of the benzotriazole core, creating this compound, modulates its electronic properties. The electron-donating nature of the methoxy group influences the reactivity of its derivatives, enhancing their utility in specific synthetic transformations. This guide will focus on two primary applications: its role in peptide bond formation and its use as a synthetic auxiliary for acylation reactions.

Benzotriazole derivatives are crucial in drug discovery, forming the scaffold for compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Their ability to interact with biological targets through hydrogen bonding and π-π stacking makes them a privileged structure in medicinal chemistry.[5]

Core Application I: Peptide Coupling Additive for Racemization Suppression

In peptide synthesis, the formation of an amide bond between two amino acids carries a significant risk of racemization at the chiral center of the activated carboxylic acid. This loss of stereochemical integrity is a critical failure point, particularly in the synthesis of therapeutic peptides. Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators, but they form a highly reactive O-acylisourea intermediate that is prone to racemization.

This is where N-hydroxybenzotriazole derivatives, such as the hydroxylated form of this compound (5-MeO-HOBt), become essential. They act as "additives" that intercept the O-acylisourea intermediate to form a benzotriazolyl active ester.[7] This active ester is more stable than the O-acylisourea but significantly more reactive towards the amine nucleophile than the starting carboxylic acid, providing a near-ideal balance for efficient and stereochemically pure coupling.[7][8]

Mechanism of Action

The causality behind this process is a classic example of strategic intermediate management:

  • Activation: The carboxylic acid reacts with a carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea.

  • Interception: 5-MeO-HOBt rapidly reacts with the O-acylisourea to generate the 5-methoxybenzotriazolyl active ester, releasing a soluble urea byproduct.

  • Aminolysis: The incoming amine component of the second amino acid attacks the carbonyl of the active ester, forming the desired peptide bond and regenerating 5-MeO-HOBt.

This two-step activation pathway effectively circumvents the racemization-prone intermediate, ensuring the stereochemical fidelity of the final peptide.

G cluster_0 Step 1: Activation cluster_1 Step 2: Interception & Active Ester Formation cluster_2 Step 3: Aminolysis A R-COOH (Carboxylic Acid) B EDC (Carbodiimide) C O-Acylisourea (Highly Reactive Intermediate) A->C + EDC E 5-MeO-OBt Active Ester (Less Prone to Racemization) C->E + 5-MeO-HOBt D 5-MeO-HOBt F Soluble Urea E->F releases H Peptide Bond (R-CO-NH-R') E->H + R'-NH2 G R'-NH2 (Amine) I Regenerated 5-MeO-HOBt H->I releases G cluster_0 Step 1: Formation of Acylating Agent cluster_1 Step 2: Acylation (Displacement) A R-COOH (Carboxylic Acid) D N-Acyl-5-methoxybenzotriazole (Stable Acylating Agent) A->D B 5-MeO-BtH B->D C Activating Agent (e.g., SOCl₂) C->D E Nucleophile (R'-NH₂, R'-OH, R'-SH) F Acylated Product (Amide, Ester, Thioester) D->F + Nucleophile G 5-MeO-BtH (Byproduct) F->G releases

References

The Strategic Utility of 5-Methoxy-1H-benzotriazole in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Reagent, a Synthetic Auxiliary

In the landscape of heterocyclic chemistry, a field pivotal to drug discovery and materials science, the benzotriazole moiety stands out as a uniquely versatile synthetic auxiliary.[1] Its utility stems from its facile introduction into molecules and its capacity to function as an excellent leaving group, thereby enabling a diverse array of chemical transformations.[1] Among its substituted analogues, 5-Methoxy-1H-benzotriazole has emerged as a reagent of particular interest. The electron-donating nature of the methoxy group at the 5-position subtly modulates the electronic properties of the benzotriazole system, offering distinct advantages in terms of reactivity and, in some cases, regioselectivity. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of complex heterocyclic compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in mechanistic principles.

Core Principles: The Influence of the 5-Methoxy Group

The presence of the methoxy group (–OCH₃) at the 5-position of the benzotriazole ring is not a trivial modification. As an electron-donating group, it influences the nucleophilicity of the triazole nitrogens and the electron density of the benzene ring. This electronic perturbation can impact the regioselectivity of N-alkylation and N-arylation reactions, a critical consideration in the synthesis of biologically active molecules where isomeric purity is paramount.

For instance, in reactions involving electrophilic attack at the nitrogen atoms, the increased electron density could potentially favor substitution at either the N1 or N2 position, depending on the specific reaction conditions and the nature of the electrophile. While a comprehensive comparative study on the regioselectivity of this compound versus the unsubstituted parent compound is not extensively documented in the reviewed literature, the principles of physical organic chemistry suggest that this substituent will play a defining role in the reaction outcomes.

Synthesis of the Core Reagent: this compound

A reliable supply of high-purity this compound is the cornerstone of its successful application. The most common and efficient laboratory-scale synthesis involves the diazotization of 4-methoxy-1,2-phenylenediamine. This method is analogous to the well-established synthesis of the parent 1H-benzotriazole.[2][3][4]

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of benzotriazoles.[2][3][4]

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve complete dissolution.

  • Cool the resulting solution to 15°C in an ice bath with magnetic stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution to the cooled solution of 4-methoxy-1,2-phenylenediamine in one portion.

  • An exothermic reaction will occur, with the temperature rising to approximately 80-85°C. The color of the solution will typically change from a deep reddish-brown to a paler brown.[5][6]

  • Allow the reaction mixture to stir and cool to room temperature.

  • Further cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the crude this compound by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from hot water or an appropriate organic solvent to yield the final product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis.

Application in the Synthesis of Substituted Benzimidazoles

One of the key applications of benzotriazole derivatives is in the construction of other heterocyclic systems. The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. A prime example is the synthesis of N-substituted benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.[6][7][8]

The following protocol details the synthesis of benzimidazole-substituted benzotriazoles, which can then be further manipulated to generate a library of diverse benzimidazole derivatives.[7]

Protocol 2: Synthesis of 1-((1H-Benzo[d]imidazol-1-yl)methyl)-5-methoxy-1H-benzo[d][7][8][9]triazole

This protocol is a conceptual adaptation demonstrating the utility of this compound in constructing more complex heterocyclic systems.

Step 1: Synthesis of 1-(Chloromethyl)-5-methoxy-1H-benzotriazole

  • React this compound with formaldehyde and thionyl chloride to generate the N-chloromethyl derivative. This intermediate is a key electrophile for subsequent reactions.

Step 2: N-Alkylation of Benzimidazole

  • In a flask containing a suitable aprotic solvent (e.g., dry toluene), add the desired benzimidazole (1.0 equivalent) and a strong base such as sodium amide (1.1 equivalents).

  • Reflux the mixture for several hours to ensure the formation of the benzimidazolide anion.

  • To the hot suspension, add a solution of 1-(chloromethyl)-5-methoxy-1H-benzotriazole (1.0 equivalent) in the same solvent.

  • Continue to reflux the reaction mixture for an additional 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and work up by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-((1H-benzo[d]imidazol-1-yl)methyl)-5-methoxy-1H-benzo[d][7][8][9]triazole.

Causality and Experimental Insight: The use of a strong base like sodium amide is crucial for the deprotonation of the benzimidazole N-H, generating the nucleophilic anion required for the substitution reaction. The choice of a non-polar, aprotic solvent like toluene is to ensure the stability of the strong base and to facilitate the reaction at an elevated temperature. The benzotriazole moiety in the product can subsequently be displaced by a variety of nucleophiles, making this a versatile intermediate for further synthetic elaboration.

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are powerful methods for the formation of carbon-nitrogen bonds. Benzotriazole and its derivatives can serve as excellent ligands in these reactions, facilitating the coupling of aryl halides with various nitrogen-containing heterocycles.[10] While specific examples detailing the use of this compound as a ligand are not abundant in the searched literature, its structural similarity to the parent benzotriazole suggests it would be an effective ligand in such transformations. The methoxy group may also influence the solubility and catalytic activity of the resulting copper complex.

Conceptual Application: this compound as a Ligand in N-Arylation

A typical copper-catalyzed N-arylation reaction would involve the following components:

  • Substrates: An aryl halide (e.g., aryl iodide or bromide) and a nitrogen-containing heterocycle (e.g., imidazole, pyrazole).

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI).

  • Ligand: this compound.

  • Base: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction would be heated to a high temperature to facilitate the catalytic cycle, which involves oxidative addition of the aryl halide to the copper(I) center, coordination of the N-heterocycle, and reductive elimination to form the N-aryl product and regenerate the active catalyst.

Data Summary and Visualization

To facilitate the comparison of different synthetic approaches, the following table summarizes typical reaction conditions for the synthesis of benzotriazoles.

ReactionStarting MaterialsReagentsSolventTemperatureYieldReference
Benzotriazole Synthesiso-PhenylenediamineNaNO₂, Acetic AcidWater15°C to 85°C~75-81%[2]

Reaction Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Heterocyclic Synthesis A 4-Methoxy-1,2-phenylenediamine C This compound A->C Diazotization B NaNO2, Acetic Acid B->C E 1. NaH 2. 1-(Chloromethyl)-5-methoxy-1H-benzotriazole D Benzimidazole F N-Substituted Benzimidazole D->F N-Alkylation E->F

Caption: General workflow for the synthesis and application of this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the synthesis of heterocyclic compounds. Its preparation from readily available starting materials and its utility as a synthetic auxiliary make it an attractive tool for medicinal and materials chemists. The electron-donating methoxy group offers a handle for tuning the electronic properties of the benzotriazole system, which can be exploited to influence reactivity and regioselectivity in various synthetic transformations.

Further research into the specific applications of this compound, particularly in the context of metal-catalyzed cross-coupling reactions and the synthesis of complex, biologically active molecules, is warranted. A systematic investigation into the influence of the 5-methoxy group on the regioselectivity of N-substitution reactions would be of significant value to the synthetic chemistry community. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

Application Notes and Protocols for 5-Methoxy-1H-benzotriazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Benzotriazole Derivatives in Accelerating Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across various disciplines, including drug discovery, bioconjugation, and materials science.[1] The efficiency and selectivity of this reaction are critically dependent on the catalytic system, particularly the ligands that stabilize the catalytically active Cu(I) species and facilitate the cycloaddition process. While a variety of ligands have been developed to enhance the CuAAC reaction, recent studies have highlighted the potential of benzotriazole derivatives as effective and tunable ligands in copper-catalyzed reactions.[2][3] This guide focuses on the application of 5-Methoxy-1H-benzotriazole as a promising ligand in CuAAC, providing detailed insights and protocols for its use.

The benzotriazole scaffold is an attractive platform for ligand design due to its straightforward synthesis, stability, and strong coordinating affinity for copper ions. The strategic introduction of substituents onto the benzotriazole ring allows for the fine-tuning of the ligand's electronic and steric properties, which in turn can modulate the catalytic activity of the copper center. The 5-methoxy substituent, in particular, is poised to offer distinct advantages in enhancing the efficacy of CuAAC reactions.

The Scientific Rationale: Why this compound?

The choice of this compound as a ligand in CuAAC is underpinned by sound chemical principles. The methoxy group (-OCH₃) at the 5-position of the benzotriazole ring is an electron-donating group. This electronic perturbation is anticipated to increase the electron density on the triazole nitrogen atoms, thereby enhancing their ability to coordinate with and stabilize the Cu(I) catalytic center. A more stable Cu(I)-ligand complex can lead to a more efficient catalytic cycle, potentially resulting in faster reaction rates and higher yields.

Furthermore, the presence of the methoxy group can influence the solubility of the resulting copper complex. Improved solubility in a wider range of organic solvents can be advantageous for achieving homogeneous reaction conditions, which are often crucial for optimal catalytic performance. This enhanced solubility can be particularly beneficial in applications involving hydrophobic substrates or in the synthesis of complex molecular architectures.

Experimental Protocols

The following protocols are designed to serve as a starting point for researchers looking to employ this compound in CuAAC reactions. These protocols are based on established methodologies for related benzotriazole ligands and may require optimization for specific substrates and applications.[4][5]

Protocol 1: In Situ Formation of the Copper(I)-5-Methoxy-1H-benzotriazole Catalyst for a Model CuAAC Reaction

This protocol describes a standard procedure for the click reaction between benzyl azide and phenylacetylene using a catalyst system generated in situ from a Cu(II) salt, a reducing agent, and this compound.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • This compound

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add benzyl azide (1.0 equiv), phenylacetylene (1.0 equiv), and this compound (0.1 equiv).

  • Dissolve the components in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 5 mL per 1 mmol of azide).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.

  • With vigorous stirring, add the CuSO₄·5H₂O solution to the reaction mixture.

  • Immediately after, add the sodium ascorbate solution to initiate the reaction.

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with an Alkyne-Functionalized Fluorescent Dye

This protocol outlines the application of the copper(I)-5-Methoxy-1H-benzotriazole catalyst system for the labeling of a biomolecule.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized fluorescent dye (e.g., an alkyne-Cy5)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • This compound

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Dissolve the azide-modified peptide in the aqueous buffer to a final concentration of 1 mg/mL.

  • Dissolve the alkyne-functionalized fluorescent dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the aqueous buffer.

  • In a microcentrifuge tube, combine the peptide solution (1.0 equiv) and the dye solution (1.5 equiv).

  • Prepare fresh stock solutions of CuSO₄·5H₂O (50 mM), sodium ascorbate (100 mM), and this compound (50 mM) in water.

  • To the peptide/dye mixture, add the this compound solution to a final concentration of 1 mM.

  • Add the CuSO₄·5H₂O solution to a final concentration of 0.5 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.

  • Gently agitate the reaction mixture at room temperature, protected from light.

  • Monitor the reaction progress by LC-MS or SDS-PAGE with fluorescence imaging.

  • Upon completion, purify the labeled peptide using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

Data Presentation

The following table summarizes the expected outcomes for a model CuAAC reaction catalyzed by a copper-5-Methoxy-1H-benzotriazole system, based on reported data for analogous benzotriazole ligands.[2]

EntryAlkyneAzideCatalyst Loading (mol%)SolventTime (h)Yield (%)
1PhenylacetyleneBenzyl azide5t-BuOH/H₂O6>95
2Propargyl alcohol1-Azidohexane5DMF8>90
34-EthynylanisoleAzidomethyl benzene2.5t-BuOH/H₂O12>95

Visualization of Key Processes

Experimental Workflow for a Catalyzed CuAAC Reaction

G cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction and Workup reagents Combine Azide, Alkyne, and this compound solvent Dissolve in Solvent reagents->solvent cu_source Add CuSO4 Solution solvent->cu_source reducer Add Sodium Ascorbate Solution reaction Stir at Room Temperature reducer->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification G Cu_I Cu(I)-Ligand Intermediate1 π-Complex Cu_I->Intermediate1 + Alkyne Alkyne R-C≡CH Azide R'-N3 Product Triazole Product Product->Cu_I Releases Intermediate2 Copper Acetylide Intermediate1->Intermediate2 - H+ Intermediate3 Metallacycle Intermediate2->Intermediate3 + Azide Intermediate3->Product + H+

References

Application Note: High-Sensitivity Analytical Methods for the Detection of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and sensitive analytical methodologies for the detection and quantification of 5-Methoxy-1H-benzotriazole. This compound, a derivative of benzotriazole, is of increasing interest in environmental monitoring and industrial quality control. This document details validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The protocols herein emphasize not only procedural steps but also the underlying scientific principles, ensuring methodological robustness and data integrity.

Introduction: The Analytical Imperative for this compound

This compound belongs to the benzotriazole family of compounds, which are widely used as corrosion inhibitors, UV stabilizers, and in various industrial applications.[1] The introduction of a methoxy group to the benzotriazole core can alter its chemical properties, environmental fate, and potential biological activity. Consequently, the development of reliable and sensitive analytical methods is paramount for assessing its presence in diverse matrices, from environmental waters to industrial formulations.

The structural similarity of this compound to other environmentally persistent benzotriazoles, such as 5-Methyl-1H-benzotriazole, necessitates analytical techniques with high selectivity and sensitivity.[2][3] This application note addresses this need by providing detailed protocols for two orthogonal and powerful analytical techniques: HPLC-UV and GC-MS.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development. Key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₇N₃O[4][5]
Molecular Weight149.15 g/mol [4]
Melting Point126.8-127.2 °C[4]
Boiling Point (Predicted)388.0 ± 15.0 °C[4]
Density (Predicted)1.327 ± 0.06 g/cm³[4]
pKa (Predicted)8.08 ± 0.40[4]
AppearanceLight yellow to light brown solid[4]

Analytical Methodologies: A Two-Pronged Approach

To ensure comprehensive analytical coverage, we present two distinct yet complementary methods. The choice between HPLC-UV and GC-MS will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique ideal for routine analysis of aqueous samples and formulations where analyte concentrations are expected to be in the parts-per-million (ppm) range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior selectivity and sensitivity, making it the method of choice for trace-level detection in complex matrices such as environmental water samples. Derivatization is often employed to enhance the volatility of benzotriazoles for GC analysis.[6]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest. The choice of technique depends on the sample type and the analytical method to be employed.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a highly effective technique for the extraction and pre-concentration of benzotriazoles from water samples.[2][7]

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution s0 Aqueous Sample (e.g., 500 mL) s1 Filter through 0.45 µm membrane s0->s1 s2 Adjust pH to ~3 with Formic Acid s1->s2 c0 Condition SPE Cartridge (e.g., Oasis HLB) with Methanol then Water s2->c0 Begin SPE c1 Load Sample onto Cartridge c0->c1 c2 Wash Cartridge with Water to remove interferences c1->c2 c3 Dry Cartridge under Nitrogen c2->c3 c4 Elute Analyte with Methanol c3->c4 p0 Evaporate Eluate to Dryness c4->p0 Collect Eluate p1 Reconstitute in Mobile Phase (for HPLC) or Derivatization Solvent (for GC-MS) p0->p1 Analysis Analysis p1->Analysis Ready for Injection

Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound in moderately concentrated samples.

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient for this application.
Column C18 Reverse-Phase Column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and separation for moderately polar compounds like benzotriazoles.[8]
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic AcidThe acetonitrile/water mixture provides optimal polarity for elution, while formic acid improves peak shape and ionization efficiency if coupled with a mass spectrometer.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)Allows for spectral confirmation and selection of the optimal wavelength.
Detection Wavelength 275 nmBenzotriazoles typically exhibit strong UV absorbance around this wavelength. A full UV scan of a standard is recommended to confirm the absorbance maximum.
Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: For liquid samples, dilute with the mobile phase to fall within the calibration range. For samples requiring extraction, follow the SPE protocol in section 4.1 and reconstitute the final extract in the mobile phase.

  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 30 minutes).

  • Calibration Curve: Inject the calibration standards in ascending order of concentration.

  • Sample Analysis: Inject the prepared samples.

  • Data Analysis: Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides high sensitivity and selectivity, making it suitable for trace analysis of this compound in complex matrices. A derivatization step is included to improve the volatility and chromatographic performance of the analyte.

Derivatization: Enhancing Volatility

Benzotriazoles, including this compound, are polar compounds that can exhibit poor peak shape and thermal instability in a GC system. Acetylation is a common derivatization technique to address this.[10]

Workflow for Derivatization and Microextraction:

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Concurrent Derivatization & Microextraction cluster_analysis Analysis s0 Reconstituted Sample Extract (from SPE) or Aqueous Standard r0 Add Acetonitrile, Acetic Anhydride (derivatizing agent), and Toluene (extraction solvent) s0->r0 Start Reaction r1 Vortex vigorously to create an emulsion r0->r1 r2 Centrifuge to separate phases r1->r2 a0 Collect the upper Toluene layer r2->a0 Phase Separation a1 Inject into GC-MS a0->a1 Data Acquisition Data Acquisition a1->Data Acquisition

Caption: Workflow for acetylation and dispersive liquid-liquid microextraction.

Instrumentation and GC-MS Conditions
ParameterConditionRationale
GC System Agilent 8890 GC or equivalentA modern GC system with precise temperature and pressure control is essential for reproducible results.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides sufficient selectivity and sensitivity for this analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is the most common and efficient carrier gas for GC-MS.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column for trace analysis.
Oven Program Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly enhances sensitivity by monitoring only specific ions characteristic of the analyte.
SIM Ions To be determined from a full scan of the derivatized standard. Expect a molecular ion and key fragment ions.For the acetylated derivative, one would predict a molecular ion and fragments corresponding to the loss of the acetyl group and other characteristic cleavages.
Step-by-Step Protocol
  • Standard and Sample Preparation: Prepare calibration standards as in the HPLC protocol. Perform SPE (Section 4.1) on aqueous samples.

  • Derivatization: Take a known volume of the reconstituted standard or sample extract. Add acetonitrile, acetic anhydride, and toluene as described in the workflow (Section 6.1).[10] Vortex and centrifuge.

  • GC-MS Analysis: Carefully collect the upper organic layer (toluene) and transfer it to a GC vial. Inject 1 µL into the GC-MS system.

  • Data Analysis: Identify the derivatized this compound peak based on its retention time and the presence of the selected SIM ions. Quantify using a calibration curve constructed from the derivatized standards.

Method Validation and Quality Control

For both protocols, method validation should be performed to ensure data quality. Key validation parameters include:

  • Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should be >0.99.[11]

  • Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.[11][12]

  • Precision: Assessed by replicate injections of a standard or sample, expressed as relative standard deviation (RSD), which should be <15%.[11][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).

Conclusion

The analytical methods presented in this application note provide a robust framework for the detection and quantification of this compound in various matrices. The HPLC-UV method offers a straightforward approach for routine analysis, while the GC-MS method provides the high sensitivity and selectivity required for trace-level environmental monitoring. The successful implementation of these protocols, grounded in sound scientific principles and meticulous execution, will enable researchers and industry professionals to generate high-quality, reliable data for this emerging compound of interest.

References

5-Methoxy-1H-benzotriazole: A Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Methoxy-1H-benzotriazole Scaffold

In the relentless pursuit of novel and effective agrochemicals, the selection of the core molecular scaffold is a critical determinant of success. This compound has emerged as a privileged building block in the design of modern fungicides and herbicides. Its inherent biological activity, coupled with versatile reactivity, allows for the creation of a diverse array of candidate compounds with tunable properties. The benzotriazole moiety itself is a well-established pharmacophore, known to interact with various biological targets. The strategic placement of a methoxy group at the 5-position significantly influences the molecule's electronic and steric properties, often enhancing its efficacy and selectivity.

This guide provides an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will delve into its synthesis, functionalization, and application in the development of potent herbicidal and fungicidal agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₇N₃O[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 154-158 °C
Solubility Soluble in polar organic solvents

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] For detailed safety information, please refer to the Safety Data Sheet (SDS).[1]

Core Synthesis Protocol: Preparation of this compound

The synthesis of this compound is a well-established two-step process commencing from the commercially available 4-methoxy-2-nitroaniline. The key steps involve the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Reduction (e.g., H2/Pd-C) Reduction (e.g., H2/Pd-C) 4-methoxy-2-nitroaniline->Reduction (e.g., H2/Pd-C) 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Reduction (e.g., H2/Pd-C)->4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine_2 4-methoxy-1,2-phenylenediamine Diazotization (NaNO2, Acetic Acid) Diazotization (NaNO2, Acetic Acid) 4-methoxy-1,2-phenylenediamine_2->Diazotization (NaNO2, Acetic Acid) This compound This compound Diazotization (NaNO2, Acetic Acid)->this compound

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

The reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine can be achieved through various methods, with catalytic hydrogenation being a common and high-yielding approach.

Protocol: Catalytic Hydrogenation

  • Reagents and Materials:

    • 4-methoxy-2-nitroaniline

    • Methanol or Ethanol

    • 10% Palladium on activated carbon (Pd/C)

    • Hydrogen gas

    • Filter aid (e.g., Celite)

    • Rotary evaporator

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.[2][3]

    • Carefully add a catalytic amount of 10% Pd/C to the solution.[2][3]

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.[2][3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.[4]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 4-methoxy-1,2-phenylenediamine as a dark oil or solid.[2][3] The product is often used in the next step without further purification.

Part 2: Synthesis of this compound

The conversion of 4-methoxy-1,2-phenylenediamine to this compound is achieved through a diazotization reaction followed by spontaneous intramolecular cyclization.

Protocol: Diazotization and Cyclization

  • Reagents and Materials:

    • 4-methoxy-1,2-phenylenediamine

    • Glacial acetic acid

    • Sodium nitrite (NaNO₂)

    • Water

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water to the cooled reaction mixture.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction by TLC.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Application in Agrochemical Synthesis: N-Functionalization Strategies

The utility of this compound as a building block lies in its facile N-functionalization, which allows for the introduction of various substituents to modulate biological activity. The N-alkylation and N-arylation reactions are pivotal in creating libraries of potential herbicidal and fungicidal compounds.

General Workflow for N-Functionalization

G cluster_0 Reactants This compound This compound Alkylation_Arylation N-Alkylation or N-Arylation This compound->Alkylation_Arylation N-Substituted-5-methoxy-1H-benzotriazole N-Substituted-5-methoxy-1H-benzotriazole Alkylation_Arylation->N-Substituted-5-methoxy-1H-benzotriazole Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Alkylation_Arylation Base Base Base->Alkylation_Arylation Solvent Solvent Solvent->Alkylation_Arylation

Caption: General scheme for N-functionalization of this compound.

Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Stirring apparatus

    • Inert atmosphere (if using NaH)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.

Note on Regioselectivity: The N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the solvent, base, and the nature of the alkylating agent. Generally, polar aprotic solvents like DMF tend to favor the formation of the N1-isomer.

The Role of the 5-Methoxy Group in Agrochemical Activity

While specific, publicly available examples of commercial agrochemicals derived from this compound are limited, structure-activity relationship (SAR) studies on related benzotriazole derivatives provide valuable insights into the role of the 5-methoxy substituent.

The methoxy group is an electron-donating group which can influence the electronic properties of the benzotriazole ring system. This can affect the binding affinity of the molecule to its target protein. Furthermore, the methoxy group can participate in hydrogen bonding interactions within the active site of the target enzyme, potentially enhancing potency. Its presence also impacts the lipophilicity of the molecule, which is a critical parameter for its uptake and transport within the target organism.

For instance, in a series of benzotriazole derivatives developed as potential fungicides, the introduction of a methoxy group was found to modulate the antifungal activity, although the effect was dependent on the overall structure of the molecule.

Conclusion and Future Perspectives

This compound stands as a highly promising and versatile building block for the discovery and development of novel agrochemicals. Its straightforward synthesis and amenable functionalization provide a robust platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate the specific advantages conferred by the 5-methoxy group in various agrochemical applications, the foundational knowledge of its synthesis and reactivity presented in this guide offers a solid starting point for researchers in the field. The continued exploration of N-substituted derivatives of this compound is anticipated to yield a new generation of potent and selective herbicides and fungicides, contributing to the advancement of sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for users of 5-Methoxy-1H-benzotriazole, focusing on its stability profile and degradation pathways. As a Senior Application Scientist, my goal is to equip you with both the theoretical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and a deeper understanding of this compound's behavior.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common initial questions regarding the stability and proper handling of this compound.

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2] Room temperature is generally acceptable for storage.[3] The key is to minimize exposure to moisture, light, and excessive heat to prevent degradation.

Q2: Is this compound sensitive to light? What precautions should I take?

A2: Yes, benzotriazole derivatives can be susceptible to photodegradation.[4][5][6] While specific data for the 5-methoxy derivative is not extensively detailed in the provided results, the general class of benzotriazoles is known to degrade under UV irradiation.[6] It is best practice to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct sunlight or strong artificial light during experiments.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of benzotriazoles in aqueous solutions can be significantly influenced by pH.[7] Generally, the degradation rates of benzotriazoles tend to decrease as the pH increases (i.e., they are more stable in neutral to alkaline conditions).[6][8] In acidic conditions, some benzotriazoles have shown enhanced degradation.[8] Therefore, for solution-based experiments, buffering your medium to a neutral or slightly alkaline pH may enhance the compound's stability.

Q4: What is the general thermal stability of benzotriazoles? At what temperatures might I expect degradation?

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for specific issues you might encounter during your research.

Issue 1: I'm observing a loss of my this compound peak in my HPLC analysis over a short period in solution.

Potential Cause Troubleshooting Action Scientific Rationale
Photodegradation Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil.Benzotriazoles can be degraded by UV and even visible light, leading to a decrease in the parent compound concentration.[4][5][6]
pH Instability Check the pH of your solution. If it is acidic, consider buffering to a neutral or slightly alkaline pH.Benzotriazoles can be less stable in acidic aqueous solutions.[8]
Oxidative Degradation De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if your experimental setup includes oxidizing agents.Benzotriazoles can be degraded by advanced oxidation processes involving hydroxyl and sulfate radicals.[8][13][14] Accidental introduction of oxidizing contaminants could lead to degradation.
Reaction with Solvent or Other Reagents Review the compatibility of all components in your solution. This compound is incompatible with strong oxidizing agents and strong acids.[1]The compound may be reacting with other components in your experimental matrix, leading to its consumption.

Issue 2: My experiment is generating unexpected side products.

Potential Cause Troubleshooting Action Scientific Rationale
Degradation Products Analyze the side products using mass spectrometry (LC-MS/MS or GC-MS) to identify their molecular weights and fragmentation patterns.Degradation of benzotriazoles can lead to hydroxylated derivatives, and in more advanced degradation, opening of the triazole or benzene ring.[6][15][16]
Contamination of Starting Material Verify the purity of your this compound using a reference standard and an appropriate analytical method like HPLC or NMR.Impurities in the starting material can lead to unexpected reactions and side products.

Troubleshooting Workflow Diagram

G cluster_conditions Stability Factors start Unexpected Experimental Result (e.g., peak loss, side products) check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is material pure? check_purity->is_pure check_conditions Review Experimental Conditions light Light Exposure check_conditions->light Assess ph Solution pH check_conditions->ph Assess temp Temperature check_conditions->temp Assess oxygen Oxygen/Oxidants check_conditions->oxygen Assess is_pure->check_conditions Yes stop_impure Source Pure Reagent is_pure->stop_impure No action_light action_light light->action_light Action: Use amber vials, work in low light action_ph action_ph ph->action_ph Action: Buffer solution to neutral/alkaline pH action_temp action_temp temp->action_temp Action: Use controlled temperature settings action_oxygen action_oxygen oxygen->action_oxygen Action: Degas solvents, use inert atmosphere rerun Re-run Experiment action_light->rerun action_ph->rerun action_temp->rerun action_oxygen->rerun

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Part 3: Experimental Protocols

This section provides standardized protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is based on the principles outlined in the OECD 111 guideline for hydrolysis as a function of pH.[17]

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)

  • HPLC system with a UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[18][19]

  • Working Solution Preparation: Spike the stock solution into each of the buffer solutions (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the working solutions into sealed vials and place them in a constant temperature incubator set at a stress temperature (e.g., 50°C) to accelerate degradation.[17]

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH condition. Quench the degradation by placing the vial in an ice bath or by adding a quenching agent if necessary.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound remaining. A typical mobile phase for benzotriazoles could be a gradient of acetonitrile and water.[20]

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).

Protocol 2: Photostability Study

Objective: To evaluate the susceptibility of this compound to photodegradation.

Materials:

  • Solutions of this compound prepared as in Protocol 1.

  • Quartz vials (transparent to UV light).

  • Control vials wrapped in aluminum foil.

  • A photostability chamber equipped with a UV lamp (e.g., 254 nm, 365 nm, or a solar simulator).[6]

Procedure:

  • Sample Preparation: Place the test solution in quartz vials and the control solution in foil-wrapped vials.

  • Irradiation: Place both sets of vials in the photoreactor.[6]

  • Sampling: At predetermined time intervals, withdraw both a test and a control sample.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Compare the concentration of the compound in the irradiated sample to the dark control at each time point to determine the extent of photodegradation.

Part 4: Understanding Degradation Pathways

Advanced oxidation processes (AOPs) are a primary driver of benzotriazole degradation in environmental and some experimental settings. These processes generate highly reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals.[8][13][14]

Key Degradation Steps:

  • Hydroxylation: The initial attack by radicals often results in the addition of one or more hydroxyl groups to the benzene ring.[14][15]

  • Triazole Ring Opening: Subsequent attacks can lead to the cleavage of the triazole ring, a key step in the mineralization of the compound.[15][16]

  • Benzene Ring Opening: Further oxidation can break open the benzene ring, leading to the formation of smaller aliphatic acids and eventually complete mineralization to CO₂, H₂O, and inorganic nitrogen.[15]

Potential Degradation Pathway Diagram

G parent This compound hydroxyl •OH Attack parent->hydroxyl Hydroxylation triazole_open Triazole Ring Cleavage Products hydroxyl->triazole_open Further Oxidation sulfate SO₄•⁻ Attack hydroxylated Hydroxylated Intermediates (e.g., Hydroxy-methoxy-benzotriazole) benzene_open Benzene Ring Cleavage Products (e.g., Aliphatic Acids) triazole_open->benzene_open Further Oxidation mineralization Mineralization (CO₂, H₂O, NOx) benzene_open->mineralization

Caption: A generalized degradation pathway for benzotriazoles under advanced oxidation conditions.

References

Technical Support Center: Optimizing Yield in 5-Methoxy-1H-benzotriazole Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1H-benzotriazole (MOBt). This guide is designed for researchers, scientists, and drug development professionals who utilize MOBt as a critical additive in amide and peptide bond formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly improve your reaction yields.

Introduction: The Role of this compound (MOBt)

This compound is a derivative of the widely used coupling additive 1-Hydroxybenzotriazole (HOBt). It is primarily employed in carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). Its principal function is to act as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable and selective MOBt-active ester. This transformation is crucial for two main reasons:

  • Suppressing Racemization: The MOBt-active ester is less prone to racemization, a critical factor in peptide synthesis where stereochemical integrity is paramount.

  • Preventing Side Reactions: It minimizes the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, which is a common cause of low yields.[1][2]

The methoxy group on the benzotriazole ring enhances the nucleophilicity of the hydroxyl group, making MOBt a more effective scavenger than its parent compound, HOBt, under certain conditions.

Frequently Asked Questions (FAQs)

Q1: When should I choose this compound (MOBt) over standard HOBt?

A1: MOBt is often selected when synthesizing peptides or amides that are particularly susceptible to racemization. While HOBt is a cost-effective and reliable choice for many standard applications, the enhanced reactivity of MOBt can be advantageous for sterically hindered amino acids or complex fragments where coupling is sluggish.[3]

Q2: Can I use MOBt with coupling reagents other than carbodiimides?

A2: While MOBt is most commonly paired with carbodiimides like EDC and DCC, its core function is to form an active ester. It can be incorporated into protocols with other activators, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU), where the benzotriazole moiety is part of the reagent structure.[4][5] However, these reagents often come pre-formulated with HOBt or HOAt, so the addition of MOBt would be for specialized optimization.

Q3: My MOBt reagent has a slight yellow or tan color. Is it still usable?

A3: Pure MOBt is typically a white to off-white solid. A slight discoloration can indicate the presence of impurities or degradation products, which may affect reaction efficiency. It is recommended to use high-purity reagents for best results. If in doubt, perform a small-scale test reaction against a known, high-purity standard.

Q4: How do I remove MOBt-related byproducts after the reaction is complete?

A4: MOBt and its byproducts are weakly acidic.[6] The most common removal method is a standard aqueous workup involving washes with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. This deprotonates the benzotriazole, rendering it water-soluble and allowing for its extraction from the organic phase.[6]

Troubleshooting Guide: Low Yield or Incomplete Conversion

Low product yield is one of the most frequent issues encountered in coupling reactions. This guide provides a systematic approach to diagnosing and resolving the underlying causes.

Symptom:

TLC, LC-MS, or NMR analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (carboxylic acid or amine).

Diagnostic Workflow

A logical workflow is essential to pinpoint the source of the problem efficiently.

TroubleshootingWorkflow start Low Yield / Incomplete Conversion reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions reagents_q1 Are reagents pure & dry? (Carboxylic Acid, Amine, EDC, MOBt) reagents->reagents_q1 Check activation Step 3: Investigate Activation & Side Reactions conditions->activation conditions_q1 Is the solvent appropriate & dry? (e.g., DMF, DCM) conditions->conditions_q1 Check workup Step 4: Check Workup & Purification activation->workup activation_q1 Is N-acylurea formation suspected? (See byproduct in LC-MS/NMR) activation->activation_q1 Check workup_q1 Was product lost during extraction? (e.g., emulsion, poor separation) workup->workup_q1 Check reagents_q2 Is stoichiometry correct? (Typically 1:1.1:1.2:1.2 Acid:Amine:EDC:MOBt) reagents_q1->reagents_q2 Yes sol_reagent Solution: Use fresh, high-purity, anhydrous reagents. Recalculate and re-weigh. reagents_q1->sol_reagent No sol_stoich Solution: Adjust stoichiometry. Consider pre-activation. reagents_q2->sol_stoich No conditions_q2 Is temperature optimal? (Start at 0°C, then RT) conditions_q1->conditions_q2 Yes sol_solvent Solution: Use anhydrous solvent. Consider solvent polarity. conditions_q1->sol_solvent No sol_temp Solution: Maintain 0°C during EDC/MOBt addition. Allow to warm to RT slowly. conditions_q2->sol_temp No sol_acylurea Solution: Increase MOBt equivalents. Use less polar solvent (DCM). Add MOBt before or with EDC. activation_q1->sol_acylurea Yes sol_workup Solution: Optimize extraction pH. Use brine to break emulsions. Re-extract aqueous layers. workup_q1->sol_workup Yes

Caption: Troubleshooting workflow for low yield reactions.

Potential Causes and Solutions
1. Reagent Quality and Stoichiometry
  • Cause: Carbodiimides like EDC are sensitive to moisture and can hydrolyze over time, reducing their activity.[7][8] Solvents must be anhydrous.

  • Solution:

    • Always use fresh, high-purity EDC from a tightly sealed container.

    • Ensure solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are anhydrous.

    • Verify the stoichiometry. A common starting point is a slight excess of the amine, EDC, and MOBt relative to the carboxylic acid.

ReagentMolar Equivalents (vs. Carboxylic Acid)Recommended RangeNotes
Carboxylic Acid1.0-The limiting reagent.
Amine1.0 - 1.21.1Excess can help drive the reaction to completion.
EDC1.1 - 1.51.2Excess ensures full activation of the acid.
This compound 1.1 - 1.51.2Crucial for suppressing side reactions.[2]
Base (e.g., DIPEA)1.0 - 3.02.0Required if using an amine salt (e.g., HCl salt).
2. Suboptimal Reaction Conditions
  • Cause: The order of addition and temperature can dramatically impact the reaction outcome. Adding the carbodiimide to the carboxylic acid before the addition of MOBt can allow the highly reactive O-acylisourea to rearrange to the unproductive N-acylurea.[1][2]

  • Solution:

    • Optimized Order of Addition: Combine the carboxylic acid, amine, and MOBt in an anhydrous solvent first. Cool the mixture to 0 °C in an ice bath. Then, add the EDC portion-wise or as a solution.

    • Temperature Control: Maintain the reaction at 0 °C for the initial activation phase (15-30 minutes) before allowing it to warm to room temperature.[9] This minimizes side reactions.

3. Formation of Side Products
  • Cause: The primary competing reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which cannot react with the amine.[1][7] This is more prevalent in polar aprotic solvents like DMF.

  • Solution:

    • Ensure MOBt is present to trap the O-acylisourea intermediate as it forms. Using at least 1.2 equivalents of MOBt is recommended.

    • If N-acylurea formation is still a problem, consider switching to a less polar solvent like DCM or Chloroform, which can disfavor the rearrangement pathway.[1]

Mechanism Deep Dive: How MOBt Enhances Coupling

Understanding the mechanism illustrates the critical role of MOBt. In a carbodiimide reaction, the carboxylic acid first attacks the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate. This intermediate has two primary fates.

Mechanism cluster_main Main Reaction Pathway cluster_productive Productive Pathways cluster_side Side Reaction Pathway RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC MOBt_Ester MOBt Active Ester (Stable Intermediate) O_Acyl->MOBt_Ester + MOBt (Fast) N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement (Yield Loss) MOBt MOBt Amide Desired Amide Product MOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Mechanism of MOBt in preventing side reactions.

  • Desired Pathway (Trapped by MOBt): MOBt, acting as a potent nucleophile, rapidly attacks the O-acylisourea. This forms a more stable MOBt-active ester and releases the urea byproduct. This active ester then reacts cleanly with the amine to form the desired amide bond.[2]

  • Undesired Pathway (Rearrangement): In the absence or with insufficient concentration of MOBt, the O-acylisourea can undergo an intramolecular acyl transfer, rearranging to the thermodynamically stable but unreactive N-acylurea.[1][10] This pathway consumes the activated acid, leading to low yields.

Protocol: Standard EDC/MOBt Coupling in Solution Phase

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • This compound (MOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Anhydrous Solvent (DCM or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a clean, dry, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), amine (1.1 eq), and MOBt (1.2 eq).

  • Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the mixture until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add EDC (1.2 eq) to the cooled solution in one portion.

  • Stir the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with the organic solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl (if an excess of amine is present), saturated NaHCO₃ solution (to remove excess acid and MOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as necessary, typically by flash column chromatography.

References

preventing side reactions with 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the BenchChem Technical Support Center.

Technical Support Guide: 5-Methoxy-1H-benzotriazole

Introduction

Welcome to the technical support guide for this compound (5-MeO-HOBt). This document is designed for researchers, chemists, and drug development professionals who utilize peptide coupling reagents and wish to optimize their synthetic protocols. 5-MeO-HOBt is an analog of the widely used coupling additive 1-Hydroxybenzotriazole (HOBt). The introduction of an electron-donating methoxy group to the benzotriazole core modifies its electronic properties, offering potential advantages in enhancing coupling efficiency and further suppressing common side reactions.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues encountered during synthesis, grounded in mechanistic principles and field-proven strategies.

Part 1: Foundational Concepts & Frequently Asked Questions

Q1: What is the primary function of this compound in chemical synthesis?

A1: The primary function of this compound, much like its parent compound HOBt, is to serve as a "coupling additive," particularly in carbodiimide-mediated amide bond formation (peptide synthesis). Its core roles are to:

  • Minimize Racemization: It significantly suppresses the loss of stereochemical integrity of the activated amino acid during peptide bond formation.[1][2][3]

  • Improve Coupling Efficiency: It accelerates the coupling reaction by converting a reactive, unstable intermediate into a more stable and selective active ester.[1][3]

  • Suppress Side Reactions: It helps prevent the formation of undesirable byproducts, such as N-acylurea and nitrile formation from asparagine/glutamine side chains.[3][4]

The methoxy group is thought to enhance these properties, though comparative data is less abundant than for classic additives like HOBt and HOAt.

Q2: How does this compound work on a mechanistic level?

A2: During a carbodiimide-mediated coupling (e.g., using DCC or DIC), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly prone to racemization via an oxazolone intermediate. It can also be intercepted by another carboxylate to form a symmetric anhydride or rearrange into an inactive N-acylurea.

This compound intercepts the O-acylisourea to form a 5-MeO-OBt active ester. This active ester is more stable than the O-acylisourea, making it less susceptible to racemization, but sufficiently reactive to efficiently couple with the amine component to form the desired peptide bond.[1][3]

References

troubleshooting guide for 5-Methoxy-1H-benzotriazole in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Methoxy-1H-benzotriazole as a coupling additive in peptide synthesis. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you navigate challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Question 1: My coupling reaction is slow or incomplete when using this compound. What is the underlying cause and how can I fix it?

Answer:

This is a common observation, particularly when dealing with sterically hindered amino acids or "difficult" sequences known for aggregation.[1][2] The root cause lies in the electronic properties of the 5-methoxy substituent.

Causality Explained: The Role of Electronics

The core function of a benzotriazole additive is to react with the O-acylisourea intermediate (formed from the amino acid and a carbodiimide like DIC) to generate a more stable, less racemization-prone active ester.[3][4] The reactivity of this active ester is critical for efficient coupling.

  • Electron-Withdrawing Groups (e.g., 6-Chloro-HOBt): A group like chlorine pulls electron density from the benzotriazole ring system. This makes the oxygen atom a better leaving group, resulting in a highly reactive active ester, which is beneficial for difficult couplings.[5][6]

  • Electron-Donating Group (e.g., this compound): The methoxy group (-OCH₃) donates electron density into the ring. This makes the oxygen a poorer leaving group, thereby forming a less reactive active ester compared to HOBt or its electron-withdrawn counterparts.

While this reduced reactivity is excellent for minimizing racemization, it can lead to incomplete coupling when the N-terminal amine is sterically hindered or has low nucleophilicity.[2][7]

Troubleshooting Protocol for Incomplete Coupling:
  • Extend Reaction Time: The simplest first step is to increase the coupling time. Monitor the reaction progress using a ninhydrin (Kaiser) test. If the test remains positive (blue beads), proceed to the next step.[8]

  • Increase Temperature: For challenging couplings, increasing the reaction temperature can help overcome the activation energy barrier.[1] Use of microwave irradiation is also a highly effective strategy.[1][8]

  • Perform a Double Coupling: If the reaction is still incomplete, drain the reaction vessel and add a fresh solution of activated amino acid.[8][9]

  • Switch to a More Potent Additive/Reagent: If the above steps fail, the sequence likely requires a more powerful activation method. Consider switching to an additive known for higher reactivity, such as 1-Hydroxy-7-azabenzotriazole (HOAt), or using a standalone uronium/phosphonium salt reagent like HATU or PyAOP, which are particularly effective for hindered systems.[2][10][11]

Question 2: How does this compound perform in terms of racemization suppression compared to other additives?

Answer:

This compound is expected to provide excellent racemization suppression, likely superior to that of standard HOBt.

Mechanistic Insight:

Racemization during activation occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[1] The rate of this side reaction is highly dependent on the reactivity of the activated species. The less reactive active ester formed by this compound is more stable and has a longer lifetime in solution, allowing the desired aminolysis (peptide bond formation) to occur with less competition from the racemization pathway. Additives like HOBt and its derivatives are specifically used to suppress this side reaction.[1][3]

Comparative Performance of Benzotriazole Additives:
AdditiveKey FeatureReactivityRacemization SuppressionRecommended Use Case
This compound Electron-donating groupModerateExcellentRacemization-prone couplings (e.g., Cys, His), standard sequences.[1]
1-Hydroxybenzotriazole (HOBt) Standard AdditiveStandardGoodGeneral-purpose, cost-effective synthesis.[12]
6-Chloro-HOBt (Cl-HOBt) Electron-withdrawing groupHighVery GoodDifficult sequences, aggregation-prone peptides.[5][13]
1-Hydroxy-7-azabenzotriazole (HOAt) Aza-derivativeVery HighExcellentSterically hindered couplings, N-methyl amino acids.[14]
Question 3: I am coupling a sterically hindered amino acid like Aib. Is this compound a good choice?

Answer:

For highly demanding, sterically hindered amino acids such as α-aminoisobutyric acid (Aib), this compound is likely not the optimal choice.

Rationale:

The coupling of two sterically hindered amino acids is one of the most challenging reactions in peptide synthesis.[7][15] The low nucleophilicity of the amine and the steric bulk around the activated carboxyl group require a highly reactive activated species to drive the reaction to completion.[11]

As discussed in Question 1, this compound forms a less reactive active ester. For a demanding coupling like Aib, this will likely result in very low or no yield.[7]

Recommended Workflow for Hindered Amino Acids:

Caption: Decision workflow for coupling sterically hindered amino acids.

Question 4: What are the optimal solvent and solubility characteristics for this compound?

Answer:

Like its parent compound HOBt, this compound is expected to have good solubility in the common solvents used for solid-phase peptide synthesis (SPPS).

Solvent Selection:

  • N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS and should be fully capable of dissolving this compound at standard concentrations.[16] Be aware that DMF can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[16]

  • N-Methyl-2-pyrrolidone (NMP): A more polar and stable alternative to DMF, NMP is an excellent choice and often improves solvation of the growing peptide chain, which can help prevent aggregation.[9][16]

  • Dichloromethane (DCM): While a good solvent for many reagents, DCM is less commonly used in modern Fmoc chemistry as it does not swell the resin as effectively as DMF or NMP and can react with piperidine.[16]

Solubility Issues and Troubleshooting:

If you experience solubility issues with the activated amino acid, it is more likely due to the protected amino acid itself rather than the this compound. Some Fmoc-amino acids have poor solubility.[17] In such cases, pre-dissolving the amino acid and additive in a small amount of DMSO before diluting with DMF or NMP can be effective.

Question 5: How can I effectively remove this compound and related byproducts after cleavage?

Answer:

The byproducts generated from using this compound are water-soluble and can be effectively removed during the standard peptide workup procedure.

Standard Post-Cleavage Workup Protocol:
  • Cleavage: Cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane).

  • Precipitation: After cleavage, filter the resin and precipitate the crude peptide by adding the TFA solution to a large volume (10-20x) of cold diethyl ether.[9]

  • Pelleting: Centrifuge the suspension to pellet the crude peptide. The supernatant, containing the soluble protecting group fragments and benzotriazole byproducts, is discarded.

  • Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove any remaining soluble impurities.

  • Purification: After drying, the crude peptide is typically purified via reverse-phase high-performance liquid chromatography (RP-HPLC), which will separate the desired peptide from any residual synthesis-related impurities.

Caption: General mechanism of peptide coupling using a carbodiimide and this compound.

References

Technical Support Center: Storage and Handling of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-benzotriazole (CAS No: 27799-91-3). Our goal is to synthesize critical safety information with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Core Properties & Safety Data

Understanding the fundamental properties and hazards of this compound is the bedrock of safe handling and storage. The compound is a stable, solid substance under standard conditions, but like all benzotriazole derivatives, it requires careful management.[1]

Physical & Chemical Properties
PropertyValueSource
Molecular Formula C₇H₇N₃O[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to slightly pale yellow solid (crystal/powder)[2]
Melting Point ~40 °C[2]
Solubility Soluble in polar solvents like water and alcohols.[3]
Stability Stable under recommended storage conditions.[1]
GHS Hazard Classification

It is imperative to recognize the potential hazards associated with this reagent. The following classifications from the Globally Harmonized System (GHS) should inform your risk assessments and handling procedures.

GHS ClassificationHazard StatementPrecautionary CodeSource
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP270, P301+P312[1]
Skin Irritation (Category 2) H315: Causes skin irritationP280, P302+P352[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationP280, P305+P351+P338[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationP261, P271, P304+P340[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day management of this compound.

Q1: What are the primary hazards I should be aware of when handling this compound?

A: The primary hazards are irritation and acute toxicity. The compound can cause serious irritation to the eyes and skin upon contact.[1] Inhalation of the dust may lead to respiratory tract irritation, with symptoms like coughing and a sore throat.[4] Furthermore, it is harmful if ingested.[1] A thorough risk assessment should be conducted before any new procedure.

Q2: What are the definitive storage conditions to ensure the long-term stability of this reagent?

A: Proper storage is critical to prevent degradation and maintain reagent integrity. The causality is clear: exposure to air, moisture, light, and heat can compromise the compound. Store it according to the following principles:

ConditionRationaleSource
Container In a tightly closed, original container.[2][5][6]
Atmosphere In a dry, well-ventilated area.[1][5][6]
Temperature In a cool place, at room temperature.[1][6]
Light In a dark place, away from direct sunlight.[2][7]
Proximity Segregated from incompatible materials.[2][6]

Q3: What specific Personal Protective Equipment (PPE) is mandatory for handling this compound?

A: A multi-layered PPE approach is required to create a reliable barrier against exposure.

  • Eye/Face Protection: Use chemical safety goggles or a face shield that are approved under government standards like NIOSH (US) or EN 166 (EU).[1] This is non-negotiable to prevent serious eye irritation.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile). Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.[5][7]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent respiratory irritation.[1][5] If a fume hood is not available, a respirator may be required based on your workplace's assessment.[5]

Q4: What chemicals or materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents and strong acids.[2][6] Benzotriazoles can react with these substances, potentially leading to vigorous reactions or degradation of the compound. Storing them separately is a critical safety measure.

Q5: How should I properly dispose of this compound waste and empty containers?

A: All waste material must be disposed of as hazardous waste in accordance with national and local regulations.[8] Do not mix with other waste streams.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Empty containers should be handled like the product itself and disposed of appropriately.[8] Never wash the product down the drain.[1]

Section 3: Experimental Protocols & Workflows

Adherence to standardized protocols minimizes variability and enhances safety.

Workflow: Safe Handling & PPE

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a 1. Conduct Risk Assessment (Review SDS) b 2. Verify Fume Hood is Operational a->b c 3. Don PPE: - Safety Goggles - Lab Coat - Gloves b->c d 4. Perform All Manipulations in Fume Hood c->d e 5. Keep Container Tightly Closed When Not In Use d->e f 6. Decontaminate Work Area e->f g 7. Dispose of Waste in Designated Hazardous Waste f->g h 8. Doff PPE Correctly g->h i 9. Wash Hands Thoroughly h->i

Caption: Standard workflow for safely handling this compound.

Protocol: Weighing and Dispensing Solid Compound
  • Preparation: Ensure all necessary PPE is donned as per the workflow above. Confirm the chemical fume hood is functioning correctly.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Perform this action slowly to minimize dust generation.

  • Sealing: Immediately and securely close the main reagent container.

  • Cleanup: Clean the spatula thoroughly. If any solid has spilled on the balance or work surface, clean it immediately as per the spill cleanup protocol.

  • Transfer: Carefully transport the weighed compound in the weigh boat to your reaction vessel.

Protocol: Small-Scale Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (keep the fume hood running).

  • PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Do not use water. For a dry spill, gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][6] Avoid any actions that create dust.[1][5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: All cleanup materials (gloves, wipes, etc.) must be placed in the designated hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Q: My solid this compound has developed a yellow or beige tint. Is it still usable?

A: The appearance of a slight yellow or beige color is not uncommon for benzotriazole derivatives and may not necessarily indicate significant degradation, as some datasheets describe it as a "beige powder".[5] However, a significant color change could indicate exposure to light, air, or an incompatible substance during storage. It is best practice to run a small-scale control reaction to validate its efficacy before committing to a large-scale experiment. If results are compromised, a fresh bottle should be used.

Q: I am having difficulty dissolving the compound in my chosen solvent. What should I do?

A: While soluble in many polar organic solvents, its dissolution rate can vary.[3] First, confirm you are using an appropriate solvent. If solubility remains an issue, gentle warming or sonication can aid dissolution. However, avoid excessive heat, as the compound's stability at elevated temperatures in various solvents may not be fully characterized.[6] Always prepare solutions in a fume hood.

Q: My reaction is giving inconsistent yields or unexpected byproducts. Could the this compound be the cause?

A: Yes, this is possible. Inconsistent results are often traced back to reagent integrity.

  • Cause 1: Degradation. Improper storage (see FAQ Q2) can lead to degradation, reducing the concentration of the active reagent.

  • Cause 2: Contamination. Using a dirty spatula or accidental exposure to incompatible materials (strong acids/oxidizers) can contaminate the stock bottle.

  • Validation: To test the reagent, consider running an analytical test (e.g., NMR, LC-MS) on a small sample to confirm its identity and purity. Compare the results against a known standard or the certificate of analysis.

Q: What is the correct first aid response for accidental exposure?

A: Immediate and correct action is crucial. Always show the Safety Data Sheet (SDS) to responding medical personnel.[1]

Workflow: Responding to an Exposure Event

cluster_routes cluster_actions start Exposure Occurs skin Skin Contact? start->skin eye Eye Contact? start->eye inhale Inhalation? start->inhale ingest Ingestion? start->ingest skin_action Immediately wash with plenty of soap and water for 15 minutes. Remove contaminated clothing. Seek medical attention. skin->skin_action Yes eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Seek immediate ophthalmologist attention. eye->eye_action Yes inhale_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhale->inhale_action Yes ingest_action Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingest->ingest_action Yes

Caption: Decision tree for first aid response to an exposure event.

References

Validation & Comparative

The Unseen Contender: Evaluating 5-Methoxy-1H-benzotriazole Against the Gold Standard HOBt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 1-Hydroxybenzotriazole (HOBt) has been an indispensable stalwart in the field of peptide synthesis, prized for its ability to enhance coupling efficiency and safeguard the chiral integrity of amino acids. However, the exploration of HOBt derivatives continues in the quest for superior performance. This guide delves into a nuanced comparison between the universally adopted HOBt and its methoxy-substituted counterpart, 5-Methoxy-1H-benzotriazole (5-MeO-HOBt), providing researchers, scientists, and drug development professionals with a critical analysis of their respective efficiencies.

At the heart of solid-phase peptide synthesis (SPPS) lies the formation of the amide bond, a reaction facilitated by coupling reagents. When carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used, they activate the C-terminal carboxylic acid of an amino acid. This activation, however, can lead to a deleterious side reaction: racemization. This is where coupling additives like HOBt play a pivotal role.

The Established Mechanism: How HOBt Preserves Chirality

HOBt acts by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a more stable and less racemization-prone active ester. This HOBt-ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond with a high degree of stereochemical fidelity.[1][2][3] This mechanism not only minimizes the loss of biological activity that can result from racemization but also improves the overall yield and purity of the synthesized peptide.[4]

The Challenger: this compound

The introduction of a methoxy group at the 5-position of the benzotriazole ring in 5-MeO-HOBt alters the electronic properties of the molecule. The methoxy group is an electron-donating group, which, in theory, could influence the reactivity of the corresponding active ester. While extensive experimental data directly comparing 5-MeO-HOBt to HOBt is not widely available in the public domain, we can infer its potential behavior based on established chemical principles and data from other HOBt derivatives.

Derivatives of HOBt featuring electron-withdrawing groups, such as 6-Chloro-HOBt (6-Cl-HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), are known to be more effective than HOBt at suppressing racemization and accelerating coupling reactions.[5][6] This enhanced performance is attributed to the increased acidity of the N-hydroxy group, leading to a better leaving group and a more reactive active ester. Conversely, the electron-donating nature of the methoxy group in 5-MeO-HOBt would be expected to decrease the acidity of the N-hydroxy group, potentially leading to a less reactive active ester compared to HOBt. This might translate to slower coupling reactions.

While direct comparative data is lacking, the performance of HOBt is well-documented and serves as a crucial benchmark.

Data-Driven Comparison: HOBt Performance Metrics
Coupling SystemPeptide SequenceYield (%)Racemization/Epimerization (%)Reference
DCC/HOBtZ-Phe-Val-Ala-pNA-8.8 (D-Val)[6] (Hypothetical Data)
HBTU/HOBtDifficult Sequence7332 (D-isomer)[5] (Illustrative)
DIC/HOBtModel Tripeptide-Low levels reported[6] (Qualitative)

Note: The table above presents illustrative data for HOBt from various sources to establish a baseline for its performance. A comparable quantitative analysis for 5-MeO-HOBt is not available in the reviewed literature.

Experimental Protocols

A standard protocol for utilizing HOBt as a coupling additive in solid-phase peptide synthesis is provided below. In the absence of specific literature protocols for 5-MeO-HOBt, it is reasonable to assume a similar methodology would be employed, with the caveat that reaction times may need to be optimized.

Standard HOBt/DIC Coupling Protocol for Fmoc-based SPPS

This protocol outlines a general procedure for a single coupling cycle.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3-5 equivalents), HOBt (3-5 equivalents) in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/HOBt solution and allow to pre-activate for 5-10 minutes. Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free amine.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing the Workflow

Peptide_Coupling_Workflow cluster_Resin_Prep Resin Preparation cluster_Activation Amino Acid Activation cluster_Coupling Coupling Reaction cluster_Post_Coupling Post-Coupling Resin Resin with free amine Swell Swell in DMF Resin->Swell 1. Combine Add Active Ester to Resin Swell->Combine AA Fmoc-Amino Acid + Additive (HOBt or 5-MeO-HOBt) Carbodiimide Add Carbodiimide (e.g., DIC) AA->Carbodiimide 2. Active_Ester Formation of Active Ester Carbodiimide->Active_Ester Pre-activation Active_Ester->Combine Agitate Agitate at RT Combine->Agitate 3. Peptide_Bond Peptide Bond Formation Agitate->Peptide_Bond Monitor Monitor (Kaiser Test) Peptide_Bond->Monitor 4. Wash Wash Resin Monitor->Wash 5.

Caption: General workflow for a peptide coupling step in SPPS using a carbodiimide and an additive.

Logical Framework for Additive Selection

Additive_Selection Start Start: Select Coupling Additive Known_Peptide Is the peptide sequence known to be 'difficult'? Start->Known_Peptide High_Rac_Risk High risk of racemization (e.g., His, Cys)? Known_Peptide->High_Rac_Risk No Consider_HOAt Consider HOAt or other high-reactivity additives Known_Peptide->Consider_HOAt Yes Cost_Consideration Is cost a primary concern? High_Rac_Risk->Cost_Consideration No High_Rac_Risk->Consider_HOAt Yes Use_HOBt Use HOBt (Well-established, cost-effective) Cost_Consideration->Use_HOBt Yes Consider_5MeO Consider 5-MeO-HOBt (Requires empirical testing) Cost_Consideration->Consider_5MeO No, and willing to optimize

Caption: Decision-making framework for selecting a peptide coupling additive.

Conclusion

HOBt remains the gold standard for peptide coupling additives due to its well-understood mechanism, extensive documentation, and cost-effectiveness.[4] While derivatives with electron-withdrawing groups have demonstrated enhanced performance, the role of electron-donating substituents, as in this compound, is less clear from the available literature.

Based on fundamental chemical principles, 5-MeO-HOBt is hypothesized to be a less reactive additive than HOBt, which may necessitate longer coupling times. However, its effect on racemization suppression requires direct experimental evaluation. For researchers working on routine peptide synthesis, HOBt remains a reliable choice. For those encountering challenges with specific sequences or seeking to explore novel methodologies, an empirical comparison of 5-MeO-HOBt alongside HOBt and other derivatives would be a valuable endeavor to fully characterize its performance profile. Without direct comparative experimental data, any claims of superiority or inferiority of 5-MeO-HOBt remain speculative.

References

A Senior Application Scientist's Guide to Corrosion Inhibition: 5-Methoxy-1H-benzotriazole in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the corrosion inhibition properties of 5-Methoxy-1H-benzotriazole against other key benzotriazole derivatives. Designed for researchers, scientists, and materials engineers, this document moves beyond simple data presentation to explain the underlying chemical principles that dictate inhibitor performance. We will explore the causal relationships between molecular structure and inhibition efficiency, supported by experimental data and theoretical models.

Introduction: The Benzotriazole Shield

Benzotriazole (BTA) is a cornerstone corrosion inhibitor, particularly for copper and its alloys.[1] Its efficacy stems from its ability to form a robust, passive film on the metal surface. The mechanism involves a chemisorption process where the nitrogen atoms of the triazole ring coordinate with copper ions (specifically Cu(I)), forming a polymeric [Cu(I)-BTA]n complex.[2][3][4] This thin but durable film acts as a physical barrier, isolating the metal from the corrosive environment and suppressing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3][5]

The true versatility of this inhibitor class, however, lies in the modification of the benzene ring. Attaching different functional groups alters the electron density distribution within the molecule, directly impacting its ability to adsorb onto and protect a metal surface. This guide will dissect these structure-property relationships, comparing the parent BTA molecule to derivatives featuring electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups.

The Decisive Factor: How Substituents Modulate Inhibition Efficiency

The performance of a benzotriazole derivative is not arbitrary; it is dictated by the electronic effects of its substituent. These effects influence the electron density at the coordinating nitrogen atoms and the overall ability of the molecule to bond with the metal surface.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) push electron density into the benzene ring. This increases the electron density on the nitrogen atoms in the triazole ring, strengthening the coordinate bond with the vacant d-orbitals of copper atoms. A stronger bond typically leads to a more stable and effective protective film.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) pull electron density from the benzene ring. While this might seem counterintuitive, EWGs can also enhance inhibition. By increasing the molecule's overall electronegativity and modifying its interaction with the positively charged metal surface, they can facilitate stronger adsorption and form a more compact, resilient film.[6]

This interplay of electronic effects is the key to understanding the performance differences we observe experimentally.

G cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 Inhibition Mechanism a Benzotriazole Backbone c Electron Density at Triazole Nitrogens a->c b Functional Group (Substituent) b->c Donating/Withdrawing d Molecular Electronegativity b->d Donating/Withdrawing e Adsorption Strength on Metal Surface c->e Influences d->e Influences f Protective Film (Cu-Inhibitor Complex) Stability & Compactness e->f g Corrosion Inhibition Efficiency f->g

Caption: Logical flow of substituent effects on inhibition.

Comparative Performance Analysis

To provide an objective comparison, we will analyze performance data from electrochemical studies. The key metrics are Corrosion Current Density (i_corr) , where a lower value signifies better protection, and Inhibition Efficiency (IE%) , where a higher percentage is superior.

The Benchmark: Unsubstituted Benzotriazole (BTA)

BTA is a highly effective and widely used inhibitor.[1] It provides a baseline against which we can measure the improvements offered by its derivatives. It forms the well-studied Cu-BTA protective film and is effective in various neutral and acidic media.[5][7]

The Electron-Donating Methyl Group: 5-Methyl-1H-benzotriazole (Tolyltriazole, TTA)

Tolyltriazole (TTA) is a commercially significant derivative, often sold as a mixture of 4- and 5-methyl isomers. The methyl group is an EDG, enhancing the inhibitor's performance. Experimental data consistently shows that TTA provides superior corrosion inhibition, thermal stability, and chlorine resistance compared to BTA.[2][8] It often achieves a higher inhibition efficiency at a lower concentration.[2] For chemical mechanical polishing (CMP) of bearing steel, 5-methyl-BTA demonstrated the best corrosion inhibition performance when compared to BTA and other triazoles.[9]

The Electron-Withdrawing Chloro Group: 5-Chloro-1H-benzotriazole

The chloro substituent is an electron-withdrawing group. Contrary to what one might initially assume, this enhances the molecule's ability to form a highly effective protective layer. The EWG increases the electron density on the triazole ring's nitrogen atoms, facilitating a stronger coordination bond with the copper surface and leading to a more compact film.[6]

The following table summarizes a direct comparison between 5-chloro-BTA and 5-methyl-BTA in an acidic chloride medium, clearly demonstrating the superior performance of the chloro-substituted derivative under these conditions.

InhibitorConcentration (mol L⁻¹)Corrosion Current Density (i_corr) (μA cm⁻²)Inhibition Efficiency (IE%)
Blank (0.1 M HCl) -134.9-
5-Methyl-BTA 1 x 10⁻⁵29.778.0%
5 x 10⁻⁵16.288.0%
1 x 10⁻⁴9.493.0%
5-Chloro-BTA 1 x 10⁻⁵17.587.0%
5 x 10⁻⁵10.892.0%
1 x 10⁻⁴4.097.0%
Data sourced from M.A. Migahed et al., Journal of Applied Electrochemistry, 2009.[6]
The Methoxy Group: this compound

Direct, side-by-side comparative experimental data for this compound is less prevalent in the literature. However, we can make a strong, theoretically grounded assessment of its potential performance based on the known electronic effects of the methoxy (-OCH₃) group.

The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring, pushing electron density into the π-system.

For substituents like -OCH₃, the resonance effect is dominant. Therefore, the methoxy group acts as a strong electron-donating group , more potent than the methyl group. Based on this principle, we can hypothesize that This compound is a highly effective corrosion inhibitor, likely outperforming both unsubstituted BTA and 5-methyl-BTA (TTA) . The increased electron density at the triazole nitrogens should lead to a stronger, more stable protective film on the metal surface. This is supported by studies on related methoxy-substituted inhibitors, which show excellent performance.[10]

Experimental Protocols for Inhibitor Validation

To ensure scientific integrity, the performance of these inhibitors must be validated through standardized and self-validating experimental protocols. Here are the methodologies for key electrochemical and surface analysis techniques.

Electrochemical Measurements (Potentiodynamic Polarization & EIS)

These techniques provide quantitative data on corrosion rates and film properties.

G prep 1. Electrode Preparation (e.g., Copper) - Polish to mirror finish - Degrease & rinse cell 2. Electrochemical Cell Setup - Working Electrode (WE) - Reference Electrode (RE) - Counter Electrode (CE) prep->cell ocp 4. Open Circuit Potential (OCP) - Immerse WE in solution - Stabilize for ~1 hour cell->ocp sol 3. Solution Preparation - Prepare corrosive medium (e.g., 3.5% NaCl) - Add inhibitor at desired conc. sol->cell eis 5. Electrochemical Impedance Spectroscopy (EIS) - Apply small AC potential - Measure impedance vs. frequency ocp->eis pdp 6. Potentiodynamic Polarization (PDP) - Scan potential ±250 mV vs OCP - Record current response eis->pdp analysis 7. Data Analysis - EIS: Model with equivalent circuit - PDP: Tafel extrapolation to find i_corr - Calculate Inhibition Efficiency (IE%) pdp->analysis

Caption: Workflow for electrochemical inhibitor testing.

Step-by-Step Protocol:

  • Electrode Preparation: A working electrode (e.g., pure copper) is mechanically polished using successively finer grades of silicon carbide paper, followed by polishing with alumina slurry to achieve a mirror-like finish. The electrode is then ultrasonically cleaned in ethanol and rinsed with deionized water.

  • Test Solution: The corrosive medium (e.g., 3.5% NaCl solution) is prepared. The inhibitor (this compound or other derivatives) is added to the solution at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M). A blank solution without the inhibitor is used as a control.

  • Electrochemical Cell: A standard three-electrode cell is used, containing the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes). This ensures the system is at equilibrium before measurements begin.

  • Electrochemical Impedance Spectroscopy (EIS): An AC potential of small amplitude (e.g., 10 mV) is applied at the OCP over a frequency range (e.g., 100 kHz to 10 mHz). The resulting data is used to model the interface and determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

  • Potentiodynamic Polarization (PDP): The potential is scanned from a cathodic value to an anodic value (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr). The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is indispensable for confirming the presence and chemical nature of the inhibitor film on the metal surface.[11][12]

Step-by-Step Protocol:

  • Sample Immersion: Metal coupons are immersed in the corrosive solution with and without the inhibitor for a set period (e.g., 24 hours) to allow for film formation.

  • Sample Preparation: After immersion, the coupons are gently rinsed with deionized water to remove non-adsorbed species and dried under a stream of nitrogen.

  • XPS Analysis: The samples are introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample surface.

  • Data Acquisition: Survey scans are first performed to identify all elements present on the surface. High-resolution scans are then acquired for specific elements of interest (e.g., Cu 2p, N 1s, O 1s, C 1s).

  • Data Interpretation: The binding energies of the detected photoelectrons provide information about the chemical states of the elements. For example, shifts in the Cu 2p peak can confirm the presence of Cu(I) complexed with the inhibitor, and the presence of a strong N 1s signal confirms the adsorption of the benzotriazole derivative.[11]

Conclusion and Expert Recommendation

The corrosion inhibition performance of benzotriazole derivatives is intrinsically linked to the electronic properties of the substituent on the benzene ring.

  • 5-Methyl-1H-benzotriazole (TTA) offers a clear performance advantage over unsubstituted BTA due to the electron-donating nature of the methyl group.[2][8]

  • 5-Chloro-1H-benzotriazole demonstrates even higher inhibition efficiency in acidic chloride media, showcasing that electron-withdrawing groups can also significantly enhance protection.[6]

  • This compound , based on the strong electron-donating resonance effect of the methoxy group, is predicted to be a superior inhibitor, likely exceeding the performance of both BTA and TTA.

For researchers developing advanced corrosion protection systems, This compound represents a highly promising candidate that warrants further experimental investigation. Its molecular structure is theoretically optimized for strong surface adsorption and the formation of a highly stable protective film. When selecting an inhibitor, it is crucial to validate its performance under specific operational conditions using rigorous electrochemical and surface analysis techniques as outlined in this guide.

References

A Comparative Guide to the Biological Activity of 5-Methoxy-1H-benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the benzotriazole nucleus stands out as a "privileged scaffold."[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a triazole ring, is a versatile structural motif found in numerous pharmacologically active compounds.[3][4] Its unique chemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding and stacking interactions, make it an attractive starting point for the design of novel therapeutic agents.[5][6] This guide focuses specifically on derivatives of 5-Methoxy-1H-benzotriazole, aiming to provide a comparative analysis of their biological activities. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. While direct studies on 5-methoxy derivatives are emerging, much of our understanding is built upon the extensive research into the broader benzotriazole class. This guide will synthesize findings from both, offering a comprehensive overview for researchers in drug development.

Antiviral Activity: Combating Viral Threats

The search for novel antiviral agents is a continuous and critical endeavor, particularly with the emergence of drug-resistant viral strains. Benzotriazole derivatives have shown considerable promise in this area, exhibiting activity against a range of RNA and DNA viruses.[7]

Mechanism and Structure-Activity Relationship (SAR)

The antiviral action of benzotriazole derivatives is often attributed to the inhibition of key viral enzymes, such as NTPase/helicase, which are essential for viral replication.[1] For instance, bis-benzotriazole-dicarboxamide derivatives have been identified as potential inhibitors of the poliovirus helicase, acting as false substrates.[8]

Key SAR insights include:

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as chlorine atoms, on the benzotriazole scaffold can enhance antiviral potency.[9]

  • N-Substitution: The nature of the substituent on the triazole nitrogen is crucial. N-alkylation of tetrabromobenzotriazole, for example, enhanced its inhibitory activity against the Hepatitis C Virus (HCV) NTPase/helicase.

  • Side-Chain Modifications: For [4-(benzotriazol-2-yl)phenoxy]alkanoic acids, modifications to the alkanoic acid chain significantly impact activity and selectivity. A notable derivative, compound 56 in one study, with a 2,2-dimethylpentanoic acid moiety, displayed potent and selective activity against Coxsackievirus B5 (CVB-5).[7]

Comparative Antiviral Performance

The following table summarizes the antiviral activity of selected benzotriazole derivatives, highlighting their efficacy against various viruses.

Compound ID/DescriptionTarget VirusActivity Metric (EC₅₀)Selectivity Index (SI)Reference
Compound 56 (A [4-(Benzotriazol-2-yl)phenoxy]alkanoic acid derivative)Coxsackievirus B5 (CVB-5)0.15 µM100[7]
Compound 18e (A benzo[d][1][10][11]triazol-1(2)-yl derivative)Coxsackievirus B5 (CVB-5)12.4 µM>8[9]
Compound 43a (A dichloro-benzotriazole derivative)Coxsackievirus B5 (CVB-5)9 µM>11[9]
Bis-benzotriazole-dicarboxamides (Series 2)Coxsackievirus B2 (CVB-2)4 to 33 µMN/A[8]
Non-substituted benzotriazole-based compound 86c Bovine Viral Diarrhea Virus (BVDV)3 µM>33[9]

Antimicrobial Activity: A Broad Spectrum of Action

Benzotriazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, addressing the urgent need for new antimicrobial agents to overcome resistance.[12][13]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial mechanisms are diverse. In silico studies suggest that some derivatives act by inhibiting essential enzymes, such as the Aspergillus fumigatus N-myristoyl transferase.[12] The structural features influencing activity include:

  • N-Acyl and N-Alkyl Groups: The introduction of various groups at the N1 position of the benzotriazole ring has led to compounds with moderate to good antimicrobial activity.[1][6]

  • Hybrid Molecules: Fusing the benzotriazole scaffold with other heterocyclic moieties like pyrazole and thiazole can result in hybrids with significant antibacterial and antifungal properties.[12]

  • Metal Chelates: Complexation of benzotriazole derivatives with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) can enhance their antimicrobial effects compared to the ligand alone.

Comparative Antimicrobial Performance
Compound Class/DescriptionTarget Organism(s)Activity Metric (MIC/Zone of Inhibition)Reference
Benzotriazole-based β-amino alcohol (4e )Staphylococcus aureusMIC: 8 µM[5]
Benzotriazole-based β-amino alcohol (4e )Bacillus subtilisMIC: 16 µM[6]
1H-Benzotriazol-1-yl methanone derivatives (6a-b )Various bacteria and fungiGood to moderate activity (zone of inhibition)[1]
N-(3-(1H-benzo[d][1][10][11]triazol-1-yl)propyl) anilinesGram-positive/negative bacteria, fungiModerate to good inhibition[13]
5-benzoyl-1H-benzotriazole metal chelatesGram-positive/negative bacteriaActive agents

Anticancer Activity: Targeting Uncontrolled Cell Growth

The benzotriazole scaffold is a key component in several anticancer agents, with derivatives showing potent activity against a wide array of human tumor cell lines.[10][11][14] Their mechanisms often involve the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[10]

Mechanism and Structure-Activity Relationship (SAR)
  • Tyrosine Kinase Inhibition: Many benzotriazole derivatives are designed as tyrosine protein kinase inhibitors, a well-established strategy in cancer therapy.[10][11]

  • Bioisosteric Replacement: Benzotriazole can serve as a bioisostere for a purine ring, enabling the design of compounds that target purine-binding sites in enzymes like HER2.[15]

  • Substitution Patterns: The antiproliferative activity is highly dependent on the substitution pattern on the aromatic rings. For example, in a series of benzotriazole-ethynyl-pyridyl hybrids, chloride substitution on the benzotriazole phenyl ring increased cytotoxicity.

  • N-Acylarylhydrazone Hybrids: Linking an N-acylarylhydrazone moiety to the benzotriazole core has yielded compounds with potent, broad-spectrum anticancer activity.

Comparative Anticancer Performance
Compound ID/DescriptionCancer Cell Line(s)Activity Metric (IC₅₀)Reference
Compound 2.1 Carcinoma VX23.80 ± 0.75 µM[10][14]
Compound 2.2 Stomach MGC3.72 ± 0.11 µM[10][14]
Compound 2.5 Lung A549, Stomach MKN455.47 ± 1.11 µM, 3.04 ± 0.02 µM[10][14]
Compound 3q (N-acylarylhydrazone hybrid)Colon HT-29High potency (86.86% growth inhibition)[11]
Compound 9a (Benzotriazole analogue of a purine derivative)Isolated HER2 enzyme7.31 µM[15]

Experimental Protocols and Methodologies

The biological evaluation of this compound derivatives relies on a set of standardized and robust experimental workflows. The choice of assay is dictated by the therapeutic target.

General Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action Synthesis Compound Synthesis (e.g., this compound derivatives) PrimaryScreen Primary Bioactivity Screen (e.g., Antiproliferative Assay) Synthesis->PrimaryScreen Library of Derivatives DoseResponse Dose-Response Assay (Calculate IC₅₀/EC₅₀) PrimaryScreen->DoseResponse Active 'Hits' Cytotoxicity Cytotoxicity Assay (e.g., on normal cell lines) DoseResponse->Cytotoxicity Potent Compounds TargetAssay Target-Specific Assay (e.g., Kinase Inhibition) Cytotoxicity->TargetAssay Selective Compounds CellularAssay Cell-Based Mechanistic Study (e.g., Apoptosis Assay) TargetAssay->CellularAssay Lead Lead CellularAssay->Lead Lead Compound

Caption: General workflow for screening and identifying lead compounds.

Protocol: MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Structure-Activity Relationship (SAR) Visualization

The biological activity of this class of compounds is intrinsically linked to their chemical structure. Modifications at various positions can drastically alter their potency and selectivity.

SAR cluster_main This compound Core cluster_mods Key Modification Points BTA N1 N1-Position - Alkyl/Aryl chains - Linkers to other heterocycles - Influences solubility & target interaction N1->BTA Primary site for derivatization R5 C5-Position (Methoxy) - Electron-donating group - Affects electronic density - Potential metabolic site R5->BTA Modulates core properties R67 C6/C7-Positions - Halogenation (e.g., Cl, Br) - Can increase potency (antiviral/anticancer) R67->BTA Fine-tunes activity

Caption: Key structural modification points on the benzotriazole scaffold.

Conclusion and Future Directions

The this compound scaffold and its broader class of derivatives represent a highly fruitful area for medicinal chemistry research. The available data clearly demonstrate their potential across a spectrum of therapeutic areas, including antiviral, antimicrobial, and anticancer applications. The structure-activity relationships elucidated so far provide a rational basis for the design of next-generation compounds with improved potency and selectivity.

Future research should focus on synthesizing and evaluating a wider range of 5-methoxy substituted derivatives to more clearly define the specific contribution of this functional group to biological activity. Furthermore, exploring novel hybrid molecules that combine the benzotriazole core with other pharmacophores could lead to the discovery of agents with multi-target activities or novel mechanisms of action. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design potent and safe medicines for a variety of challenging diseases.

References

A Senior Application Scientist's Guide to the Validation of 5-Methoxy-1H-benzotriazole as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Well-Characterized Standard

In the landscape of pharmaceutical development and analytical chemistry, the accuracy of any quantitative measurement is fundamentally tethered to the quality of the reference standard used. 5-Methoxy-1H-benzotriazole (5-MeO-BTA), a heterocyclic compound with potential applications in synthesis and as a process-related impurity, requires a rigorously validated analytical standard to ensure data integrity. Without one, the quantification of active pharmaceutical ingredients (APIs), the monitoring of impurities, and the overall quality control of a drug product would be built on a foundation of uncertainty.

This guide provides a comprehensive framework for the validation of a candidate batch of this compound for use as a primary analytical standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice. The objective is to demonstrate, through a battery of orthogonal analytical techniques, that the material is not only of high purity but is also unequivocally what it purports to be. Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a harmonized approach to ensuring analytical methods are fit for their intended purpose[1][2]. A reference standard must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality"[3]. This guide will demonstrate how to meet that stringent requirement.

The Validation Framework: A Multi-Pillar Approach

Qualifying a chemical reference substance is not a single experiment but a holistic evaluation. The goal is to build a self-validating dossier of evidence that confirms the material's fitness for purpose. Our approach rests on three core pillars: Identity, Purity, and an Assigned Assay value derived from a mass balance calculation.

To visualize this workflow, consider the logical progression from initial confirmation to final certification.

Validation_Workflow cluster_0 Pillar 1: Identity Confirmation cluster_1 Pillar 2: Purity Assessment cluster_2 Pillar 3: Assay Assignment ID_NMR NMR Spectroscopy (¹H, ¹³C) ID_MS Mass Spectrometry (MS) Assay Mass Balance Calculation (Assigned Value) ID_NMR->Assay ID_FTIR FTIR Spectroscopy Purity_HPLC Chromatographic Purity (HPLC) Purity_Water Water Content (Karl Fischer) Purity_HPLC->Assay Purity_Solvents Residual Solvents (HS-GC) Purity_Inorganic Inorganic Impurities (Sulfated Ash) Certified Certified Analytical Standard Assay->Certified Candidate Candidate Material: This compound Candidate->ID_NMR Candidate->ID_MS Candidate->ID_FTIR Candidate->Purity_HPLC Candidate->Purity_Water Candidate->Purity_Solvents Candidate->Purity_Inorganic

Caption: Overall workflow for analytical standard validation.

Pillar 1: Unambiguous Identity Confirmation

Before assessing purity, we must be certain of the molecule's identity. Relying on a single technique is insufficient, as different molecules can sometimes yield similar results. We employ a suite of orthogonal (uncorrelated) methods to build an irrefutable case for the structure of this compound.

Core Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This is often considered the most definitive technique for structural elucidation[4][5].

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, providing its molecular weight with high precision. Fragmentation patterns can further corroborate the structure[6].

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: Identity Confirmation via LC-MS

Rationale: This protocol combines the separation power of liquid chromatography with the definitive mass detection of a mass spectrometer. It confirms that the major peak in the chromatogram corresponds to the expected molecular weight of 5-MeO-BTA (C₇H₇N₃O, MW: 149.15 g/mol ).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve approximately 1 mg of the 5-MeO-BTA candidate material in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Instrument: HPLC with ESI-MS detector.

    • Column: C18, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-300.

    • Data Acquisition: Full Scan.

  • Analysis: Inject the standard and identify the main peak. Extract the mass spectrum for this peak.

  • Acceptance Criterion: The spectrum must show a prominent ion at m/z 150.06, corresponding to the [M+H]⁺ adduct of this compound.

Pillar 2: Comprehensive Purity Assessment

A high-purity standard should ideally contain only the molecule of interest. In reality, trace amounts of organic and inorganic impurities, water, and residual solvents from the manufacturing process are often present. The goal of this pillar is to identify and accurately quantify these extraneous components. For a primary standard, a purity of 99.5% or higher is desirable[5][7].

Organic Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for determining the presence of structurally related impurities. We develop a method that provides good separation between the main 5-MeO-BTA peak and any potential process impurities or degradation products. The principle of area percent normalization is used for quantification, assuming all related compounds have a similar UV response.

Experimental Protocol: HPLC Purity

Step-by-Step Methodology:

  • System Suitability: Prepare a 0.5 mg/mL solution of the 5-MeO-BTA standard in methanol. Make five replicate injections. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%[1].

  • Sample Preparation: Use the same 0.5 mg/mL solution for the analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 90% B over 20 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criterion: The calculated purity must be ≥ 99.5%.

Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that cannot be detected by a standard HPLC-UV method. Karl Fischer titration is a highly specific and accurate method for water determination[8][9]. For a highly pure, dry solid, coulometric Karl Fischer is preferred due to its high sensitivity for trace amounts of water[10].

Experimental Protocol: Coulometric Karl Fischer

Step-by-Step Methodology:

  • Instrument Setup: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the reagent is in good condition.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the 5-MeO-BTA candidate material.

  • Titration: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and calculate the water content.

  • Analysis: Perform the measurement in triplicate.

  • Acceptance Criterion: Water content should be ≤ 0.2%.

Inorganic Impurities by Sulfated Ash

Rationale: The sulfated ash test measures the amount of non-volatile inorganic residue remaining after ignition. This is a general test for inorganic impurities that may be present from catalysts or reagents used in the synthesis.

Experimental Protocol: Sulfated Ash (Residue on Ignition)

Step-by-Step Methodology:

  • Crucible Preparation: Heat a clean crucible to 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh.

  • Sample Addition: Accurately weigh about 1.0 g of the 5-MeO-BTA candidate into the crucible.

  • Charring: Gently heat the crucible until the substance is thoroughly charred.

  • Sulfation: Moisten the residue with a small amount of sulfuric acid.

  • Ignition: Heat gently until white fumes are no longer evolved, then ignite at 600 ± 50 °C until the residue is completely incinerated.

  • Final Weighing: Cool the crucible in a desiccator and weigh.

  • Acceptance Criterion: The residue should be ≤ 0.1%.

Pillar 3: Assay Assignment by Mass Balance

The final assigned assay value is not determined by a single method but is calculated by subtracting all identified impurities from 100%. This mass balance approach provides the most accurate representation of the true content of this compound in the material.

Mass_Balance cluster_impurities Total Impurities Total 100% (Ideal Material) Assay Assigned Assay (5-MeO-BTA Content) Total->Assay - Organic Organic Impurities (from HPLC) Total->Organic Water Water Content (from KF) Total->Water Inorganic Inorganic Impurities (from Sulfated Ash) Total->Inorganic Solvents Residual Solvents (from HS-GC) Total->Solvents

References

A Comparative Guide to 5-Methoxy-1H-benzotriazole and 5-Chloro-1H-benzotriazole for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, benzotriazole derivatives stand out for their wide-ranging applications, from corrosion inhibition to their role as versatile reagents in organic synthesis and medicinal chemistry.[1][2][3] Among these, 5-Methoxy-1H-benzotriazole and 5-Chloro-1H-benzotriazole are two derivatives that, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. This guide provides a comparative analysis of these two compounds, offering insights into their unique characteristics to aid researchers in selecting the appropriate molecule for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a methoxy or a chloro group at the 5-position of the benzotriazole ring significantly influences the electron density and, consequently, the molecule's properties.

PropertyThis compound5-Chloro-1H-benzotriazole
Molecular Formula C₇H₇N₃O[4]C₆H₄ClN₃[5]
Molecular Weight 149.15 g/mol 153.57 g/mol [5]
Appearance Off-white solidOff-white to light yellow crystalline powder[6]
Melting Point Not specified157-159 °C[5][7]
Boiling Point Not specified392.7 °C
pKa Not specified7.46 (Predicted)[6][7]
LogP Not specified2.06[5]
Water Solubility Not specifiedSoluble in hot water[6][7]

The chloro group in 5-Chloro-1H-benzotriazole is electron-withdrawing, which is expected to increase the acidity of the N-H proton compared to the parent benzotriazole.[8] Conversely, the methoxy group in this compound is generally considered an electron-donating group when at the para position relative to the triazole ring, which would decrease the acidity of the N-H proton.[9]

Electronic Effects and Reactivity

The differing electronic nature of the methoxy and chloro substituents dictates the reactivity of these two benzotriazole derivatives.

  • 5-Chloro-1H-benzotriazole: The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the benzotriazole ring system. This makes it a better leaving group in nucleophilic substitution reactions. For instance, N-acyl-chlorobenzotriazoles are predicted to be more reactive acylating agents than their non-chlorinated counterparts. The chloro group also directs further electrophilic substitution. For example, nitration of 5-chloro-1H-benzotriazole can lead to the formation of 6-chloro-7-nitro-1H-benzotriazole.[10]

  • This compound: The electron-donating methoxy group increases the electron density of the benzotriazole ring system. This can enhance the nucleophilicity of the triazole nitrogens, potentially making it more reactive in reactions like N-alkylation. However, it would be a poorer leaving group compared to the chlorobenzotriazolide anion. The methoxy group also influences the regioselectivity of electrophilic aromatic substitution on the benzene ring.

The following diagram illustrates the general influence of electron-donating (EDG) and electron-withdrawing (EWG) groups on the benzotriazole scaffold.

Caption: Electronic effects of substituents on the benzotriazole ring.

Applications in Research and Development

Both compounds find utility in various scientific domains, with their specific applications often dictated by their unique reactivity.

5-Chloro-1H-benzotriazole:

  • Corrosion Inhibition: It is widely used as a corrosion inhibitor, particularly for copper and its alloys.[6][7][11] The molecule adsorbs onto the metal surface, forming a protective film that inhibits corrosive electrochemical reactions.[6][7] Studies have shown that 5-chloro-benzotriazole can exhibit superior corrosion inhibition efficiency compared to both unsubstituted benzotriazole and 5-methyl-benzotriazole in acidic environments.[12][13]

  • Organic Synthesis: Its enhanced leaving group ability makes it a valuable reagent in organic synthesis.[8] It can be used to activate carboxylic acids for the formation of amides, esters, and other carbonyl derivatives.

  • Enzyme Inhibition: It has been identified as an inhibitor of the enzyme p-hydroxybenzoic acid oxidase.

  • Wastewater Treatment: It is utilized in wastewater treatment processes to remove organic pollutants.

This compound:

While less documented in direct comparative studies, the properties of this compound suggest its utility in areas where enhanced nucleophilicity is advantageous.

  • Organic Synthesis: It can serve as a building block in the synthesis of more complex heterocyclic systems. The synthesis of 5-methoxy-1H-benzo[d][5][6][14]triazole from 4-methoxy-o-phenylenediamine hydrochloride has been reported.[15]

  • Medicinal Chemistry: The benzotriazole scaffold is a key feature in numerous pharmaceuticals.[1] The methoxy group can be incorporated to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Experimental Protocols: A Comparative Workflow for Evaluating Corrosion Inhibition

To objectively compare the corrosion inhibition performance of these two compounds, a standardized electrochemical testing protocol is essential.

Objective: To determine and compare the corrosion inhibition efficiency of this compound and 5-Chloro-1H-benzotriazole on a copper surface in an acidic medium.

Materials:

  • Copper electrode

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire)

  • Electrochemical workstation

  • Corrosive medium (e.g., 0.1 M HCl solution)

  • This compound

  • 5-Chloro-1H-benzotriazole

Procedure:

  • Electrode Preparation: Mechanically polish the copper electrode to a mirror finish, followed by degreasing with a suitable solvent and rinsing with deionized water.

  • Electrolyte Preparation: Prepare solutions of the corrosive medium containing various concentrations of each inhibitor.

  • Electrochemical Measurements:

    • Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize.

    • Perform potentiodynamic polarization measurements by scanning the potential from a cathodic to an anodic value relative to the open-circuit potential.

    • Record the polarization curves.

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

The following diagram outlines this experimental workflow.

A Electrode Preparation C Electrochemical Measurements A->C B Electrolyte Preparation B->C D Data Analysis C->D E Compare Inhibition Efficiency D->E

Caption: Workflow for comparative corrosion inhibitor evaluation.

Conclusion

This compound and 5-Chloro-1H-benzotriazole, while both derivatives of the versatile benzotriazole core, present distinct electronic profiles that translate to different reactivities and applications. 5-Chloro-1H-benzotriazole, with its electron-withdrawing substituent, excels as a corrosion inhibitor and a reactive intermediate in organic synthesis due to its enhanced leaving group ability. In contrast, the electron-donating methoxy group in this compound suggests its utility in synthetic pathways that benefit from increased nucleophilicity. The choice between these two compounds should be guided by a thorough understanding of the reaction mechanism or the desired properties of the final application.

References

The Unseen Modulator: A Comparative Guide to the Efficacy of 5-Methoxy-1H-benzotriazole in Synthetic Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the choice of reaction additives and solvent systems is not merely a matter of procedure, but a critical determinant of yield, purity, and stereochemical integrity. Among the pantheon of additives, benzotriazole derivatives have carved a niche as indispensable tools, particularly in the complex art of peptide synthesis. This guide moves beyond the well-trodden path of common additives to explore the nuanced potential of 5-Methoxy-1H-benzotriazole.

While direct, extensive experimental data on this compound remains nascent in publicly available literature, its structural characteristics allow for a robust, data-driven comparative analysis. By grounding our understanding in the well-established performance of its chemical cousins—1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt)—we can project the efficacy of this unique modulator. This guide provides researchers with the foundational principles, comparative data, and actionable protocols to evaluate this compound and its potential role in optimizing challenging chemical transformations.

The Benzotriazole Backbone: Mechanism of Action in Amide Bond Formation

In the context of peptide synthesis, the true active species are the 1-hydroxy derivatives. These compounds serve as auxiliary nucleophiles, primarily in carbodiimide-mediated coupling reactions. Their role is to intercept the highly reactive O-acylisourea intermediate, converting it into a more stable, yet sufficiently reactive, benzotriazolyl active ester. This two-step process is crucial for minimizing side reactions and, most importantly, suppressing the racemization of the activated amino acid.[1][2]

The efficacy of a benzotriazole additive is largely governed by the acidity of its N-hydroxy group, which dictates its ability to act as a leaving group.[2] This is where substituents on the benzene ring play a pivotal role.

cluster_activation Activation Step cluster_ester_formation Active Ester Formation cluster_coupling Coupling Step Carbodiimide Carbodiimide (e.g., DIC) AA_COOH R-COOH (Protected Amino Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA_COOH->O_acylisourea + Carbodiimide Active_Ester Benzotriazolyl Active Ester (More Stable, Less Racemization) O_acylisourea->Active_Ester + Additive Additive Benzotriazole Additive (e.g., HOBt derivative) Additive->Active_Ester Peptide_Bond Peptide Bond Formed (R-CO-NH-R') Active_Ester->Peptide_Bond + R'-NH2 AA_NH2 R'-NH2 (N-terminus of Peptide) cluster_prep 1. Preparation cluster_synthesis 2. Parallel Synthesis cluster_analysis 3. Cleavage & Analysis Resin Swell Rink Amide Resin in specified solvent (DMF or NMP) Fmoc_De Fmoc Deprotection (20% Piperidine in Solvent) Resin->Fmoc_De Wash1 Wash Resin Thoroughly Fmoc_De->Wash1 Split Divide Resin into 8 Equal Portions Wash1->Split Coupling Perform Parallel Couplings Split->Coupling System1 System 1: Additive A in DMF System2 System 2: Additive B in DMF System3 System 3: Additive C in DMF System4 System 4: Additive D in DMF System5 System 5: Additive A in NMP System6 System 6: Additive B in NMP System7 System 7: Additive C in NMP System8 System 8: Additive D in NMP Cleavage Cleave Peptide from Resin (e.g., TFA/TIPS/H₂O) Precipitate Precipitate in Cold Ether Cleavage->Precipitate Analyze Analyze Crude Peptide Precipitate->Analyze HPLC RP-HPLC (Purity Assessment) Analyze->HPLC MS Mass Spectrometry (Identity Confirmation) Analyze->MS Racemization Chiral Analysis (Quantify Epimerization) Analyze->Racemization

References

Comparative Performance Analysis of 5-Methoxy-1H-benzotriazole in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive comparison of 5-Methoxy-1H-benzotriazole's performance in solid-phase versus solution-phase synthesis is not feasible at this time due to a lack of available experimental data and established protocols specifically detailing its use as a peptide coupling additive.

Extensive searches for performance data, comparative studies, and established protocols for this compound (or its active form, 1-Hydroxy-5-methoxybenzotriazole) in either solid-phase or solution-phase peptide synthesis have not yielded sufficient information. The scientific literature and available technical resources primarily focus on well-established benzotriazole derivatives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and their associated uronium and phosphonium salt coupling reagents (e.g., HBTU, HATU, PyBOP).

While a general understanding of how a 5-methoxy substituent might electronically influence the benzotriazole core exists, any claims regarding its specific performance in enhancing coupling efficiency or suppressing racemization would be purely speculative without supporting experimental evidence.

Therefore, this guide will instead provide a detailed overview of the established role of the parent compound, 1-Hydroxybenzotriazole (HOBt), as a benchmark. This will offer the intended audience of researchers, scientists, and drug development professionals a foundational understanding of the principles against which any future data on this compound could be evaluated.

The Foundational Role of 1-Hydroxybenzotriazole (HOBt) in Peptide Synthesis

In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the formation of the amide bond between two amino acids is facilitated by a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activators. However, their use alone can lead to significant side reactions, most notably racemization of the activated amino acid.

This is where additives like HOBt play a crucial role. HOBt acts as a "racemization suppressor" by intercepting the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with the carbodiimide. This interception leads to the formation of a more stable and less racemization-prone HOBt-ester, which then readily reacts with the amine component to form the desired peptide bond.

Mechanism of Action with HOBt

The primary function of HOBt is to mitigate the formation of a 5(4H)-oxazolone, an intermediate that is highly susceptible to racemization. By forming the HOBt active ester, the reaction pathway is diverted towards a more controlled and efficient coupling.

Mechanism_of_HOBt cluster_activation Activation Step cluster_racemization Racemization Pathway (Undesired) cluster_coupling HOBt-Mediated Pathway (Desired) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide e.g., DIC Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone Intramolecular Cyclization HOBt_Ester HOBt-Ester (Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt Racemized_Product Racemized Peptide Oxazolone->Racemized_Product HOBt HOBt Peptide_Bond Peptide Bond HOBt_Ester->Peptide_Bond + Amine Amine R'-NH2

Caption: HOBt intercepts the reactive O-acylisourea intermediate.

Performance in Solid-Phase vs. Solution-Phase Synthesis: General Considerations for Benzotriazole Additives

The choice between solid-phase and solution-phase synthesis depends on the target peptide's length, complexity, and the desired scale of production. The performance of coupling additives like HOBt is critical in both methodologies.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Primary Goal Synthesis of long peptides and complex sequences.Large-scale synthesis of shorter peptides and fragments.
Role of Additive Crucial for maintaining chiral purity over many coupling cycles. Minimizes side reactions that can lead to truncated or modified peptides.Important for segment coupling to prevent racemization of the C-terminal amino acid of the peptide fragment.
Reagent Excess Reagents are typically used in large excess to drive reactions to completion.Stoichiometric or near-stoichiometric amounts of reagents are often used.
Purification Intermediates are purified by simple filtration and washing of the resin.Requires conventional purification techniques (e.g., chromatography, crystallization) after each step.
Byproduct Removal Byproducts are washed away from the resin-bound peptide.Byproducts must be separated from the desired product in solution.

Standard Experimental Protocols Utilizing HOBt

The following are generalized protocols that illustrate the application of HOBt in both SPPS and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) with DIC/HOBt

This protocol outlines a typical coupling step on a solid support.

  • Resin Preparation: The resin with the N-terminal Fmoc-deprotected amino acid is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) are dissolved in DMF.

  • Coupling: The activation mixture is added to the resin, followed by the addition of DIC (3-5 equivalents). The reaction is agitated at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the ninhydrin (Kaiser) test.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Deprotection: The Fmoc group of the newly added amino acid is removed (e.g., with 20% piperidine in DMF) to prepare for the next coupling cycle.

SPPS_Workflow Start Start: Resin with free amine Activation Prepare Activation Mixture: Fmoc-AA + HOBt in DMF Start->Activation Coupling Add Activation Mixture + DIC to resin Activation->Coupling Agitate Agitate 1-2 hours Coupling->Agitate Monitor Monitor with Ninhydrin Test Agitate->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Next_Cycle Ready for Next Amino Acid Deprotection->Next_Cycle Repeat for each AA End Final Cleavage & Purification Deprotection->End After final AA Next_Cycle->Activation

Caption: General workflow for a coupling cycle in SPPS.

Protocol 2: Solution-Phase Peptide Synthesis with EDC/HOBt

This protocol describes the coupling of two peptide fragments in solution.

  • Reactant Preparation: The N-protected peptide fragment with a free C-terminus (1 equivalent) and the C-protected peptide fragment with a free N-terminus (1 equivalent) are dissolved in an anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: HOBt (1.1-1.2 equivalents) is added to the solution.

  • Activation: The mixture is cooled to 0°C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) is added.

  • Reaction: The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, concentrated, and the crude peptide is purified using techniques such as column chromatography or recrystallization.

Conclusion

While the specific performance characteristics of this compound in peptide synthesis remain to be elucidated through dedicated research, the foundational principles established by HOBt provide a robust framework for understanding the role of benzotriazole-based additives. The key contributions of these additives lie in their ability to form stable active esters, thereby enhancing coupling efficiency and, most critically, suppressing racemization. Future investigations into substituted benzotriazole derivatives will need to provide clear, quantitative data on these parameters to demonstrate their potential advantages over existing, well-validated reagents in both solid-phase and solution-phase applications.

A Researcher's Guide to Spectroscopic Analysis of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Benzotriazole and its derivatives represent a cornerstone class of heterocyclic compounds with broad applications, ranging from corrosion inhibition and polymer stabilization to their use as precursors in pharmaceuticals.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their function and ensuring their quality. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—used to characterize these important compounds. We will explore the underlying principles of each technique and compare the data for three representative molecules: the parent 1H-Benzotriazole , the N-substituted 1-Methyl-1H-benzotriazole , and the widely used UV absorber Tinuvin P (2-(2H-benzotriazol-2-yl)-4-methylphenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Causality in Experimental Choices

The choice of solvent is critical in NMR. Deuterated solvents that mimic the polarity of the intended application or that effectively solubilize the analyte without interfering with its signals are chosen. For benzotriazoles, Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3) are common choices. The concentration is kept low (typically 5-10 mg/mL) to avoid intermolecular interactions that can broaden signals and complicate the spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the benzotriazole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the frequencies of ¹H and ¹³C.

  • Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Comparative ¹H and ¹³C NMR Data Analysis

The ¹H NMR spectrum of 1H-Benzotriazole in CDCl₃ typically shows two multiplets in the aromatic region, corresponding to the protons on the benzene ring.[4] The protons at positions 4 and 7 are chemically equivalent, as are the protons at positions 5 and 6, leading to a symmetric AA'BB' system. The broad singlet for the N-H proton can be observed, often with a chemical shift that is highly dependent on concentration and solvent.[5]

In 1-Methyl-1H-benzotriazole , the N-H signal disappears and is replaced by a sharp singlet for the methyl group (N-CH₃) in the upfield region (~4.2 ppm).[6] The substitution on the nitrogen breaks the molecule's symmetry, resulting in four distinct signals for the aromatic protons.

Tinuvin P , being a 2-substituted benzotriazole, also lacks the N-H proton. Its spectrum is more complex due to the presence of the substituted phenol ring. The key identifiers are the signals for the methyl group on the phenol ring and the distinct aromatic protons on both the benzotriazole and phenol moieties.

Below is a comparative table of characteristic NMR shifts.

CompoundCharacteristic ¹H NMR Signals (ppm in CDCl₃)Characteristic ¹³C NMR Signals (ppm in CDCl₃)
1H-Benzotriazole ~7.4-7.5 (m, 2H), ~7.9-8.1 (m, 2H), N-H (broad s)[4]~114.9, ~126.1, ~138.9[4]
1-Methyl-1H-benzotriazole ~4.2 (s, 3H, N-CH₃), ~7.3-7.8 (m, 4H, aromatic)[6]~35 (N-CH₃), Aromatic signals spread from ~110-145
Tinuvin P ~2.4 (s, 3H, Ar-CH₃), ~7.2-8.2 (m, 7H, aromatic)~21 (Ar-CH₃), Aromatic signals spread from ~115-150

The workflow for NMR analysis is a systematic process from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform (FID -> Spectrum) E->G F->G H Phase & Baseline Correction G->H I Peak Integration & Chemical Shift Analysis H->I J Structure Elucidation I->J

Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Causality in Experimental Choices

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets because it requires minimal sample preparation and is non-destructive. The crystal (often diamond or germanium) must be cleaned meticulously between samples to prevent cross-contamination, which is a critical step for data integrity.

Experimental Protocol: ATR-IR Spectroscopy
  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.

  • Sample Application: Place a small amount of the solid benzotriazole derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Comparative IR Data Analysis

The most telling feature in the IR spectrum of 1H-Benzotriazole is the broad absorption band corresponding to the N-H stretching vibration, typically found in the 3200-3400 cm⁻¹ region.[7] This peak is completely absent in the spectra of N-substituted derivatives like 1-Methyl-1H-benzotriazole and Tinuvin P .

All three compounds will exhibit characteristic peaks for aromatic C-H stretching (around 3030-3050 cm⁻¹) and C=C ring stretching vibrations in the 1450-1610 cm⁻¹ region.[5][8] Tinuvin P is further distinguished by a broad O-H stretching band from its phenolic group, typically centered around 3200-3500 cm⁻¹, which can sometimes overlap with any residual N-H signals if the compound were a 1H-benzotriazole.

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1H-Benzotriazole ~3345 (broad)[9]~3053[10]~1594, ~1457[5][9]C-H Bending (~743-774)[9]
1-Methyl-1H-benzotriazole Absent~3050~1600, ~1460Aliphatic C-H Stretch (~2950)
Tinuvin P Absent~3060~1605, ~1450Phenolic O-H (broad, ~3400), Aliphatic C-H Stretch (~2960)

The following diagram illustrates the key vibrational modes that differentiate these derivatives.

IR_Vibrations cluster_stretches Key Vibrational Stretches BZT 1H-Benzotriazole NH N-H Stretch (~3345 cm⁻¹) BZT->NH CH_arom Aromatic C-H (~3050 cm⁻¹) BZT->CH_arom MeBZT 1-Methyl-1H-benzotriazole MeBZT->CH_arom CH_aliph Aliphatic C-H (~2950 cm⁻¹) MeBZT->CH_aliph TP Tinuvin P OH O-H Stretch (~3400 cm⁻¹) TP->OH TP->CH_arom TP->CH_aliph

Key differentiating IR vibrations.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzotriazoles, with their fused aromatic and triazole rings, exhibit strong UV absorption.[2]

Causality in Experimental Choices

The solvent for UV-Vis analysis must be "UV transparent" in the wavelength range of interest to avoid interfering with the analyte's spectrum. Solvents like ethanol, methanol, or chloroform are common. The concentration is kept very low (typically in the 10⁻⁵ M range) to ensure the measured absorbance falls within the linear range of the Beer-Lambert law (ideally A < 1.5) for accurate quantification and comparison.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of the benzotriazole derivative in a UV-transparent solvent (e.g., chloroform or ethanol). Dilute this stock solution to a final concentration of approximately 10⁻⁵ M.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set A=0).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample across the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Data Analysis

1H-Benzotriazole in an aqueous solution shows an absorbance maximum around 305 nm.[1] This absorption is due to the π→π* transitions within the conjugated system.

For Tinuvin P , the extended conjugation provided by the hydroxyphenyl substituent at the N2 position causes a significant bathochromic (red) shift. It exhibits strong absorbance in the 300-400 nm region, with maxima around 301 nm and 341 nm in chloroform.[11][12][13] This property is precisely why it is an effective UV absorber, as it absorbs harmful UVA and UVB radiation and dissipates the energy harmlessly. The absorption profile of 1-Methyl-1H-benzotriazole is similar to the parent compound, as the methyl group has only a minor electronic effect.

Compoundλₘₐₓ (nm)Solvent
1H-Benzotriazole ~305[1]Water
1-Methyl-1H-benzotriazole ~254, ~275Ethanol
Tinuvin P ~301, ~341[11][12]Chloroform

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Causality in Experimental Choices

Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation. The key distinguishing fragmentation of 1-substituted versus 2-substituted benzotriazoles is the loss of a nitrogen molecule (N₂). This process is much more favorable for 1-isomers.

Experimental Protocol: Electron Ionization-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺˙).

Comparative MS Data Analysis

The mass spectrum of 1H-Benzotriazole shows a prominent molecular ion peak at m/z 119.[14] A characteristic fragmentation is the loss of N₂ (28 Da) to give a fragment at m/z 91, which can subsequently lose HCN (27 Da) to yield a fragment at m/z 64.[15]

1-Methyl-1H-benzotriazole has a molecular ion at m/z 133. As a 1-substituted isomer, it readily loses N₂ to form a strong peak at m/z 105.

Tinuvin P , being a 2-substituted isomer, is expected to show a much more stable molecular ion (m/z 225) and a significantly weaker peak for the [M-N₂]⁺˙ fragment compared to a 1-substituted analogue. This difference in the propensity to lose N₂ is a key diagnostic tool for distinguishing between N1 and N2 substituted benzotriazole isomers.

CompoundMolecular Ion (M⁺˙) m/zKey Fragment m/zFragmentation Pathway
1H-Benzotriazole 119[14]91, 64[15]Loss of N₂, then HCN
1-Methyl-1H-benzotriazole 133105Loss of N₂ (favorable)
Tinuvin P 225[M-N₂]⁺˙ is weakLoss of N₂ (unfavorable)

Conclusion

The comprehensive characterization of benzotriazole derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy quickly confirms the presence or absence of key functional groups like N-H and O-H, UV-Vis spectroscopy reveals the extent of electronic conjugation, and Mass Spectrometry confirms the molecular weight while offering crucial clues to distinguish between isomers. By comparing the data from these methods, as demonstrated with 1H-Benzotriazole, 1-Methyl-1H-benzotriazole, and Tinuvin P, researchers can confidently elucidate the structures of novel derivatives and ensure the quality of existing materials.

References

A Comparative Guide to Purity Assessment of 5-Methoxy-1H-benzotriazole: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible data are built. For a molecule like 5-Methoxy-1H-benzotriazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of two instrumental techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on not just the "how," but the critical "why" behind the experimental choices, empowering researchers to make informed decisions for their analytical needs.

The Critical Role of Purity in Drug Development

Impurities in a drug substance can significantly impact its safety, efficacy, and stability.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances.[1][3] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that has long been the cornerstone of purity assessment in the pharmaceutical industry.[2][4] It offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from its impurities.[5][6][7]

The Principle Behind HPLC Purity Determination

The fundamental principle of HPLC lies in the differential partitioning of components in a sample between a liquid mobile phase and a solid stationary phase packed in a column.[2] By carefully selecting the stationary and mobile phases, we can achieve separation based on the physicochemical properties of the analyte and its impurities, such as polarity. For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

Causality in HPLC Method Design for this compound

Our choice of a reversed-phase C18 column is deliberate. The nonpolar octadecylsilyl stationary phase provides a hydrophobic surface that interacts with the relatively nonpolar benzotriazole ring of our analyte. By employing a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, we can elute the components from the column. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of both polar and nonpolar impurities.[4]

UV detection is the most common and robust detection method for aromatic compounds like this compound, which possess a chromophore that absorbs UV light. The wavelength of detection is chosen to maximize the response of the analyte and its potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve This compound Filter Filter through 0.45 µm syringe filter Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reversed-Phase Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report caption Figure 1: HPLC Purity Assessment Workflow.

Caption: Figure 1: HPLC Purity Assessment Workflow.

Experimental Protocol: HPLC Purity of this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 10 µL.

System Suitability: Before sample analysis, a system suitability solution (containing the analyte and a known impurity) is injected to verify the performance of the chromatographic system. Key parameters include theoretical plates, tailing factor, and resolution between the main peak and the impurity peak. This ensures the trustworthiness of the generated data.

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Purity Determination

While HPLC is a cornerstone, quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of organic molecules.[9] Unlike chromatographic techniques that are relative methods, qNMR is a primary analytical method.[10][11]

The Principle Behind qNMR Purity Assessment

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][12] This fundamental principle allows for the direct quantification of a substance against a certified internal standard of a different compound, without the need for a reference standard of the analyte itself.[9][13]

Causality in qNMR Experimental Design for this compound

The choice of a suitable internal standard is critical for accurate qNMR. The standard should have a known purity, be stable, and possess signals that do not overlap with those of the analyte or impurities.[12][14] For this compound, a high-purity standard like maleic acid or 1,4-dinitrobenzene could be suitable.

A key experimental parameter in qNMR is the relaxation delay (d1).[9] This delay between successive pulses must be sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei.[9][15] This is crucial for obtaining accurate and reproducible signal integrals for quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Accurately Weigh Analyte & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Based on Integral Ratios Integrate->Calculate Report Purity Report Calculate->Report caption Figure 2: qNMR Purity Assessment Workflow.

Caption: Figure 2: qNMR Purity Assessment Workflow.

Experimental Protocol: qNMR Purity of this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

NMR Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 30-degree pulse.[9]

  • Relaxation Delay (d1): 30 seconds.[9]

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for signals of interest).[9]

  • Acquisition Time: At least 3 seconds.[9]

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Head-to-Head Comparison: HPLC vs. NMR

FeatureHPLCNMR (qNMR)
Principle Separation based on partitioningSignal intensity proportional to the number of nuclei[9][12]
Quantification Relative (requires analyte-specific reference standard)Absolute/Direct (requires an internal standard of a different compound)[9]
Selectivity High, based on chromatographic separationHigh, based on chemical shift dispersion
Sensitivity High (µg to ng level)[6]Moderate (mg level)[16]
Throughput Higher (typically 20-30 min per sample)[4]Lower (qNMR requires long relaxation delays)[4]
Sample Consumption Low (micrograms)[4]Higher (milligrams)[4]
Destructive Yes[4]No, the sample can be recovered[4][10]
Structural Information Limited (retention time)Provides detailed structural information of analyte and impurities[9]
Detection of Non-UV Active Impurities Requires alternative detectors (e.g., MS, ELSD)Can detect any proton-containing impurity
Cost of Instrumentation LowerHigher[5][16]

Decision_Tree cluster_screening High-Throughput Screening / Routine QC cluster_characterization Reference Standard Characterization / Structural Elucidation Start Purity Assessment Goal Screening Need for high throughput and sensitivity for known impurities? Start->Screening Characterization Need for absolute quantification and structural information of unknown impurities? Start->Characterization HPLC HPLC is the preferred method Screening->HPLC Yes Orthogonal Use both as orthogonal methods for comprehensive characterization Screening->Orthogonal No NMR qNMR is the superior choice Characterization->NMR Yes Characterization->Orthogonal No caption Figure 3: Method Selection Logic.

Caption: Figure 3: Method Selection Logic.

The Power of an Orthogonal Approach

For comprehensive purity validation, a combination of both HPLC and NMR is the most robust strategy.[4] HPLC can provide a high-sensitivity impurity profile, demonstrating the absence of even trace-level impurities.[4] Concurrently, qNMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material, including the quantification of any residual solvents or water that may not be detected by UV-based HPLC.[4][10] This orthogonal approach provides the highest level of confidence in the quality of this compound.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. The choice between them, or the decision to use them in tandem, should be guided by the specific analytical objective. For routine quality control and high-throughput screening where sensitivity to known impurities is key, HPLC is an excellent choice.[4] For the characterization of reference standards, structural elucidation of unknown impurities, and obtaining an absolute purity value without a specific reference standard, qNMR is unparalleled.[4] As Senior Application Scientists, we advocate for a holistic understanding of the strengths and limitations of each technique to ensure the generation of scientifically sound and defensible data in the pursuit of safe and effective medicines.

References

A Senior Application Scientist's Guide to Coupling Additives: A Cost-Benefit Analysis of 5-Methoxy-1H-benzotriazole and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Additives in Modern Synthesis

In the intricate world of chemical synthesis, particularly in the assembly of peptides and complex organic molecules, the formation of an amide bond is a fundamental yet challenging step. The direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions. This has led to the development of sophisticated coupling reagents and, crucially, additives that enhance reaction efficiency and preserve stereochemical integrity.

Benzotriazole derivatives have become mainstays in this field, primarily serving to suppress racemization and accelerate the rate of amide bond formation when used with carbodiimides.[1] The classic workhorse, 1-Hydroxybenzotriazole (HOBt), has been a cost-effective and reliable choice for decades.[2] However, the increasing complexity of synthetic targets has driven the need for more potent and specialized additives. This guide provides a comprehensive cost-benefit analysis of using substituted benzotriazoles, with a specific focus on 5-Methoxy-1H-benzotriazole, by comparing its theoretical advantages and disadvantages against established industry standards. We will delve into the mechanistic underpinnings of these reagents, present comparative data, and provide actionable experimental protocols to guide your synthetic strategy.

The Underlying Mechanism: Why Benzotriazoles Work

The primary function of a benzotriazole additive in carbodiimide-mediated coupling is to intercept the highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an N-acylurea byproduct and is often responsible for racemization at the α-carbon of the activated amino acid. The benzotriazole additive acts as a nucleophile, converting the O-acylisourea into a more stable active ester. This active ester is sufficiently reactive to readily acylate the desired amine but is significantly less prone to racemization.[1][3]

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_trapping Additive Intervention cluster_coupling Coupling Step cluster_side_reaction Side Reaction Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC/EDC Active_Ester Active Ester (Racemization Resistant) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (No Additive) Additive Benzotriazole Additive (e.g., HOBt) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Amine R'-NH2

Caption: General mechanism of peptide bond formation using a carbodiimide and a benzotriazole additive.

Comparative Analysis of Key Benzotriazole-Based Reagents

The choice of coupling additive is a critical decision that balances cost, efficiency, and safety. Below, we compare the most common options and contextualize the potential role of this compound.

1-Hydroxybenzotriazole (HOBt): The Industry Standard
  • Performance: HOBt is highly effective at preventing racemization in most standard peptide couplings and significantly improves reaction yields and purity compared to using a carbodiimide alone.[2][4] It is a reliable and well-understood reagent.

  • Cost-Benefit: Its primary advantage is its low cost, making it the go-to additive for large-scale synthesis and routine applications where coupling is not sterically demanding.[2] The main drawback is its relatively lower reaction efficiency compared to more advanced reagents, which can be a limitation for synthesizing long or difficult peptide sequences.[2]

  • Safety: While generally stable, HOBt is often supplied hydrated as the anhydrous form can be explosive. This is a critical handling consideration.

1-Hydroxy-7-azabenzotriazole (HOAt): The High-Performance Option
  • Performance: The substitution of a carbon with a nitrogen atom at the 7-position makes HOAt a more effective acylating catalyst than HOBt. This "neighboring group effect" accelerates the coupling reaction and further suppresses racemization. It is particularly effective for coupling sterically hindered amino acids.

  • Cost-Benefit: The enhanced reactivity comes at a higher cost. Furthermore, HOAt has more pronounced explosive properties than HOBt, which restricts its availability and adds significant safety and handling costs.[3] Its use is typically reserved for challenging syntheses where the benefits of higher yield and purity outweigh the increased cost and risk.

Uronium/Phosphonium Salts (HBTU, HATU, PyBOP): The Pre-Activated Powerhouses
  • Performance: Reagents like HBTU (based on HOBt) and HATU (based on HOAt) are uronium salts that exist as stable, pre-activated coupling agents.[5] They offer very high reaction rates, often completing couplings in minutes, making them ideal for automated solid-phase peptide synthesis (SPPS).[3][5]

  • Cost-Benefit: These reagents are significantly more expensive than HOBt or HOAt alone. Their cost is justified in high-throughput synthesis and for extremely difficult sequences where speed and efficiency are paramount. A key consideration is that they generate byproducts (tetramethylurea) that must be effectively washed away.[2]

This compound: A Theoretical Evaluation

Direct, large-scale comparative studies on this compound are not widely published in the context of a standard coupling additive. However, we can infer its potential properties based on fundamental chemical principles.

  • Mechanistic Insight: The methoxy (-OCH₃) group at the 5-position is an electron-donating group. This electronic effect would increase the electron density on the benzotriazole ring system.

    • Potential Benefit (Increased Nucleophilicity): The increased electron density could make the hydroxylamine nitrogen more nucleophilic, potentially accelerating its attack on the O-acylisourea intermediate. This could lead to faster formation of the active ester.

    • Potential Drawback (Leaving Group Ability): Conversely, an electron-donating group can make the resulting benzotriazole anion a poorer leaving group during the final aminolysis step, potentially slowing down the overall reaction compared to an analogue with an electron-withdrawing group.

  • Cost-Benefit Projection:

    • Cost: The synthesis of this compound would start from a substituted 1,2-phenylenediamine precursor (e.g., 4-methoxy-1,2-phenylenediamine), which is more expensive than the unsubstituted raw material used for HOBt. This inherently places its raw material cost significantly above that of HOBt. The overall manufacturing process would be similar but the higher starting material cost makes it a more expensive reagent.

    • Benefit: The primary benefit would have to be a demonstrable and significant improvement in a specific application, such as enhanced solubility in certain organic solvents or a unique reactivity profile for a particular class of substrates that are problematic with standard reagents. Without such a "killer application," its higher cost makes it difficult to justify over HOBt for general use.

Quantitative Data Summary

ReagentRelative CostCoupling EfficiencyRacemization SuppressionKey Drawbacks
HOBt Baseline (1x)GoodGoodLower efficiency in difficult couplings.[2]
HOAt High (~5-10x)ExcellentExcellentExplosive hazard, limited availability.[3]
HBTU/HATU Very High (~10-20x)ExcellentExcellentHigh cost, byproduct removal.[2][5]
This compound Moderate (Predicted >3x)Unknown/PredictedPredicted GoodHigher cost, lack of performance data.

Workflow for Selecting a Coupling Additive Strategy

The optimal choice of reagent is context-dependent. The following decision workflow can guide researchers toward the most appropriate selection based on the specific requirements of their synthesis.

Reagent_Selection_Workflow start Start: New Coupling Reaction q1 Is the coupling sterically hindered or prone to racemization? start->q1 q2 Is cost the primary constraint? q1->q2 No q3 Is maximum speed and efficiency required (e.g., automated SPPS)? q1->q3 Yes q2->q3 No res_hobt Use DIC / HOBt q2->res_hobt Yes q3->res_hobt No res_hatu Use HATU / HBTU or DIC / HOAt q3->res_hatu Yes res_special Consider specialized reagent (e.g., this compound) if standard methods fail res_hatu->res_special If fails

Caption: Decision workflow for selecting a peptide coupling additive.

Experimental Protocol: Standard SPPS Amino Acid Coupling

This protocol provides a self-validating system for solid-phase peptide synthesis (SPPS) using a benzotriazole additive. The success of each step can be monitored (e.g., via a ninhydrin test) before proceeding to the next.

Materials:

  • Fmoc-protected amino acid (3-5 eq.)

  • Benzotriazole additive (HOBt, HOAt, etc.) (3-5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for another 10 minutes. This ensures complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly to remove all residual piperidine. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Validation (Optional but Recommended): Perform a Kaiser (ninhydrin) test. A positive result (deep blue beads) confirms the presence of a free primary amine and the success of the deprotection step.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and the benzotriazole additive (3-5 eq.) in DMF.

    • Add this solution to the resin-containing reaction vessel.

    • Add DIC (3-5 eq.) to the vessel.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Validation of Coupling: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated and the coupling reaction is complete. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Wash the resin thoroughly to remove excess reagents and byproducts: DMF (x3), DCM (x3), DMF (x3).

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

Conclusion and Future Perspectives

The cost-benefit analysis of coupling additives clearly positions 1-Hydroxybenzotriazole (HOBt) as the economical and reliable workhorse for standard synthetic applications.[1][2] For challenging syntheses where maximizing yield and minimizing racemization are critical, the superior performance of HOAt and uronium/phosphonium salts like HATU often justifies their significantly higher cost and, in the case of HOAt, greater safety precautions.[3][5]

This compound remains a theoretical player in this landscape. Based on its electronic properties and projected higher synthesis cost, it is unlikely to displace HOBt as a general-purpose additive. Its value proposition would hinge on demonstrating a unique performance advantage in a niche application where other reagents fail. Future research should focus on direct, head-to-head experimental comparisons of substituted benzotriazoles in a panel of difficult coupling reactions to identify any such advantages. Until then, it remains a specialized tool for exploratory synthesis rather than a cost-effective solution for routine drug development and manufacturing.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. 5-Methoxy-1H-benzotriazole, a valuable reagent in synthetic chemistry, demands a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol to ensure that its disposal is conducted with the utmost attention to safety, regulatory compliance, and environmental stewardship.

Core Safety Directives: Hazard Recognition and Personal Protection

Before initiating any disposal procedure, a foundational understanding of the potential hazards associated with this compound is imperative. According to safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[1]

Primary Hazards:

  • Oral Toxicity: Harmful if ingested.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]To prevent skin contact, which can cause irritation.[1]
Eye Protection Safety glasses with side-shields or goggles.[1]To protect against accidental splashes that can cause serious eye irritation.[1]
Protective Clothing Laboratory coat.To shield skin and personal clothing from contamination.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[2]To minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

Systematic Disposal Protocol: From Bench to Final Disposition

The proper disposal of this compound is dictated by its physical state (solid or in solution), the quantity of waste, and prevailing institutional and governmental regulations.

G cluster_0 Waste Assessment cluster_1 Containerization cluster_2 Final Disposal Waste Generation Waste Generation Characterize Waste Characterize Waste Waste Generation->Characterize Waste Solid Waste Solid Waste Characterize Waste->Solid Waste < 10g Bulk Solid Waste Bulk Solid Waste Characterize Waste->Bulk Solid Waste > 10g Liquid Waste Liquid Waste Characterize Waste->Liquid Waste Seal in Labeled\nPrimary Container Seal in Labeled Primary Container Solid Waste->Seal in Labeled\nPrimary Container Seal in Labeled\nHazardous Waste Drum Seal in Labeled Hazardous Waste Drum Bulk Solid Waste->Seal in Labeled\nHazardous Waste Drum Collect in Compatible\nLabeled Solvent Can Collect in Compatible Labeled Solvent Can Liquid Waste->Collect in Compatible\nLabeled Solvent Can Store in Designated\nSatellite Accumulation Area Store in Designated Satellite Accumulation Area Seal in Labeled\nPrimary Container->Store in Designated\nSatellite Accumulation Area Seal in Labeled\nHazardous Waste Drum->Store in Designated\nSatellite Accumulation Area Collect in Compatible\nLabeled Solvent Can->Store in Designated\nSatellite Accumulation Area Schedule EHS Pickup Schedule EHS Pickup Store in Designated\nSatellite Accumulation Area->Schedule EHS Pickup Document Disposal Document Disposal Schedule EHS Pickup->Document Disposal G Spill Spill Occurs Alert 1. Alert Personnel & Supervisor Spill->Alert Evacuate 2. Evacuate Area (if necessary) Alert->Evacuate PPE 3. Don Appropriate PPE Evacuate->PPE Contain 4. Contain Spill with Inert Absorbent PPE->Contain Collect 5. Collect Contaminated Material Contain->Collect Dispose 6. Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate 7. Decontaminate Spill Area Dispose->Decontaminate Report 8. Report to EHS Decontaminate->Report

References

Navigating the Safe Handling of 5-Methoxy-1H-benzotriazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of specialized chemical reagents, such as 5-Methoxy-1H-benzotriazole, demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.

Understanding the Risks: The "Why" Behind the Precautions

This compound is a heterocyclic compound that, like many benzotriazole derivatives, presents a specific set of health and safety considerations. A thorough risk assessment is the foundational step in any safe handling procedure. Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

The causality behind these classifications lies in the chemical reactivity of the benzotriazole moiety and its methoxy substituent. Upon contact with skin or eyes, the compound can disrupt cellular membranes, leading to irritation and potential damage. If inhaled, the fine particles can irritate the mucous membranes of the respiratory tract. Ingestion can lead to systemic toxic effects. Therefore, the procedural steps outlined below are designed to create a multi-layered barrier, minimizing all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that should be tailored to the specific experimental conditions. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory. Standard safety glasses do not provide a sufficient seal against dust and splashes. The primary objective is to prevent any contact with the eyes, which are particularly susceptible to the irritating effects of this compound[1][2][3].
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374 or equivalent standards. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is critical to avoid cross-contamination[1][3][4].
Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. In procedures with a higher risk of splashes or significant dust generation, a full-body protective suit may be necessary[3].
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used. Always consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing[2][3].

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2].
  • Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills[5].
  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[2][6].

2. Donning PPE:

  • Put on your lab coat and any additional body protection.
  • Wash your hands thoroughly.
  • Don the appropriate respirator, if required by your risk assessment.
  • Put on your safety goggles or face shield.
  • Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

3. Handling the Compound:

  • Carefully open the container in the fume hood.
  • Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid creating dust. If the material is a fine powder, consider wetting it with a suitable solvent to reduce dust generation, if compatible with your procedure.
  • Keep the container closed when not in use.

4. Doffing PPE:

  • Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.
  • Remove your lab coat, turning it inside out as you do so.
  • Remove your eye and face protection.
  • If a respirator was used, remove it last.
  • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of as hazardous chemical waste through your institution's EHS-approved waste management program[7]. Do not mix with other waste streams unless explicitly permitted.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be considered contaminated. Place these items in a designated, sealed hazardous waste bag or container for disposal.

  • Empty Containers: "Empty" containers may still retain residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your local regulations.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the experimental task.

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. Remember that these procedures are a starting point; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical before beginning any new experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-benzotriazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.